Product packaging for N-(2-chlorophenyl)-4-isopropylbenzamide(Cat. No.:)

N-(2-chlorophenyl)-4-isopropylbenzamide

Cat. No.: B263665
M. Wt: 273.75 g/mol
InChI Key: XKBFKRBFVXCBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-chlorophenyl)-4-isopropylbenzamide is a synthetic organic compound belonging to the benzanilide class. This chemical features a benzamide core structure substituted with a 2-chlorophenyl group on the nitrogen atom and an isopropyl group on the 4-position of the phenyl ring. Its molecular structure makes it a compound of interest in various research fields, particularly in medicinal chemistry and chemical biology as a building block or intermediate for the synthesis of more complex molecules . Benzamide derivatives are frequently investigated for their diverse biological activities. While specific pharmacological data for this compound is not currently available in the scientific literature, related N-phenylbenzamide analogs have been studied for their potential antiviral properties and serve as key scaffolds in drug discovery efforts . This product is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO B263665 N-(2-chlorophenyl)-4-isopropylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)

InChI Key

XKBFKRBFVXCBBS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis Protocol for N-(2-chlorophenyl)-4-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide, a compound of interest for researchers in medicinal chemistry and drug development. The protocol is based on established methods for amide bond formation, specifically the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.

Reaction Scheme:

The synthesis is a two-step process:

  • Formation of 4-isopropylbenzoyl chloride: 4-isopropylbenzoic acid is converted to its more reactive acyl chloride derivative using thionyl chloride.

  • Amide Formation: The resulting 4-isopropylbenzoyl chloride is reacted with 2-chloroaniline to form the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

Step Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
1 4-isopropylbenzoic acid164.201.64 g10.01.0
1 Thionyl chloride (SOCl₂)118.971.1 mL15.01.5
1 Toluene-20 mL--
2 4-isopropylbenzoyl chloride182.65~1.83 g10.01.0
2 2-chloroaniline127.571.28 g10.01.0
2 Dichloromethane (DCM)-30 mL--
2 Triethylamine (TEA)101.191.7 mL12.01.2

Detailed Experimental Protocols

Step 1: Synthesis of 4-isopropylbenzoyl chloride

This procedure is adapted from the general method for converting carboxylic acids to acyl chlorides using thionyl chloride[1].

Materials:

  • 4-isopropylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.64 g (10.0 mmol) of 4-isopropylbenzoic acid in 20 mL of toluene.

  • Carefully add 1.1 mL (15.0 mmol) of thionyl chloride to the solution.

  • Heat the reaction mixture to reflux and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-isopropylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction conditions for amide synthesis[1][2].

Materials:

  • Crude 4-isopropylbenzoyl chloride from Step 1

  • 2-chloroaniline

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Separatory funnel

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 1.28 g (10.0 mmol) of 2-chloroaniline in 30 mL of dichloromethane in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • To this solution, add the crude 4-isopropylbenzoyl chloride (~1.83 g, 10.0 mmol) prepared in the previous step.

  • Stir the mixture for 10 minutes at room temperature.

  • Slowly add 1.7 mL (12.0 mmol) of triethylamine to the reaction mixture.

  • Continue stirring at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A 4-isopropylbenzoic acid C 4-isopropylbenzoyl chloride A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) B->C F N-(2-chlorophenyl)-4- isopropylbenzamide C->F DCM, RT D 2-chloroaniline D->F E Triethylamine (Base) E->F G Purified Product F->G Recrystallization

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-chlorophenyl)-4-isopropylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document presents its fundamental chemical properties, a proposed synthetic route, and an analysis of its potential biological activities based on data from structurally related compounds. The information is intended to serve as a foundational resource for researchers investigating this and similar molecules. This guide includes a detailed, adaptable experimental protocol for its synthesis, a compilation of quantitative biological data from analogous compounds, and a hypothesized mechanism of action visualized through a signaling pathway diagram.

Chemical Identity and Structure

The compound this compound is systematically named according to IUPAC nomenclature, which clarifies its precise chemical structure.

IUPAC Name: N-(2-chlorophenyl)-4-(propan-2-yl)benzamide

Chemical Formula: C₁₆H₁₆ClNO

Molecular Weight: 273.76 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Proposed Synthesis and Experimental Protocols

General Synthesis Workflow

The proposed synthesis involves the reaction of 4-isopropylbenzoyl chloride with 2-chloroaniline in the presence of a base to neutralize the hydrochloric acid byproduct.

G reagent1 4-isopropylbenzoic acid intermediate 4-isopropylbenzoyl chloride reagent1->intermediate Acyl chloride formation reagent2 Thionyl chloride reagent2->intermediate product This compound intermediate->product Amide bond formation reagent3 2-chloroaniline reagent3->product base Pyridine or Triethylamine base->product workup Aqueous workup and purification product->workup

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar N-substituted benzamides and should be optimized for the specific reactants.

Materials:

  • 4-isopropylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-chloroaniline

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Formation of 4-isopropylbenzoyl chloride:

    • To a solution of 4-isopropylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-isopropylbenzoyl chloride, which can be used directly in the next step.

  • Amide Bond Formation:

    • Dissolve 2-chloroaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude 4-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Quantitative Data (from Analogous Compounds)

Direct biological data for this compound is not currently published. However, by examining data from structurally similar compounds, we can infer potential areas of biological activity. Substituted benzamides are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

Table 1: Quantitative Biological Data for Structurally Related Benzamide Derivatives

Compound/Derivative ClassTarget/ActivityIC₅₀ / MICReference
N-(2-chlorophenyl) acetamide derivativeAnticonvulsant ActivityNot specified[1]
Benzamide derivativesHedgehog Signaling Pathway InhibitorsNanomolar IC₅₀ values[2][3]
N-aryl benzamidesHistone Deacetylase (HDAC) InhibitorsIC₅₀ values in the micromolar range[4]
N-(2-hydroxy-4-nitrophenyl)benzamideAntibacterial (B. subtilis)MIC: 3.9 µg/mL[5]
N-(4-chlorophenyl)benzamide derivativeAnti-HBV ActivityIC₅₀: 1.99 µM (wild-type)[6]

Note: The data presented in this table is for structurally related compounds and not for this compound itself. It is intended to guide future research into the potential biological activities of the title compound.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the known mechanisms of action for various benzamide derivatives, a plausible hypothesis for the biological activity of this compound could be the inhibition of key cellular enzymes or signaling pathways. For instance, many benzamides function as inhibitors of enzymes like histone deacetylases (HDACs) or inosine monophosphate dehydrogenase (IMPDH).[4][7] Another potential mechanism, given the activity of similar compounds, is the modulation of signaling pathways such as the Hedgehog pathway.[2][3]

Below is a conceptual diagram of the Hedgehog signaling pathway, a potential target for benzamide derivatives.

Figure 3: Hypothesized mechanism of action via inhibition of the Hedgehog signaling pathway.

Conclusion and Future Directions

This compound represents a molecule with potential for further investigation in the field of drug discovery. While direct experimental data is lacking, the information compiled in this guide from related compounds suggests that its synthesis is feasible through standard organic chemistry techniques and that it may possess interesting biological activities, potentially as an enzyme inhibitor or a modulator of key signaling pathways.

Future research should focus on the following:

  • The successful synthesis and full characterization of this compound.

  • In vitro screening against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas.

  • Enzymatic assays to determine if it inhibits targets common to benzamide derivatives, such as HDACs or IMPDH.

  • Further investigation into its effects on signaling pathways like the Hedgehog pathway.

This technical guide serves as a starting point for these future investigations, providing the necessary foundational information for researchers to build upon.

References

A Technical Guide to the Solubility of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chlorophenyl)-4-isopropylbenzamide is a substituted benzamide derivative. The solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. This document outlines the predicted solubility of this compound in various solvents and provides a general methodology for its experimental determination.

The structure of this compound incorporates several key features that will dictate its solubility: a benzamide core, a lipophilic 4-isopropylphenyl group, and a 2-chlorophenyl substituent. The amide group provides polarity and the capacity for hydrogen bonding, while the aromatic rings and the isopropyl group contribute to its nonpolar character.

Predicted Solubility Profile

Based on the general solubility characteristics of amides and related benzanilides, the following table summarizes the expected qualitative solubility of this compound. Amides are generally soluble in organic solvents.[1] The presence of both polar (amide) and nonpolar (aromatic rings, isopropyl group) moieties suggests it will be soluble in a range of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amide group can form hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can accept hydrogen bonds from the amide N-H and interact via dipole-dipole interactions with the polar amide carbonyl group.
Nonpolar Toluene, Benzene, HexaneSparingly Soluble to InsolubleThe large nonpolar surface area from the aromatic rings and the isopropyl group will favor interaction with nonpolar solvents. However, the polar amide group will limit solubility, especially in highly nonpolar solvents like hexane.
Aqueous WaterInsolubleThe significant hydrocarbon and chlorinated aromatic structure will make the compound too lipophilic to dissolve in water to a significant extent. Amides with a carbon content greater than four are generally water-insoluble.[1] The solubility of amides in water is reduced with an increase in the size of the organic group.[2]

Factors Influencing Solubility

The molecular structure of this compound suggests a balance of hydrophilic and lipophilic properties. The following diagram illustrates how different functional groups within the molecule are expected to influence its solubility.

G Influence of Molecular Structure on Solubility cluster_molecule This compound cluster_properties Structural Features cluster_solubility Predicted Solubility Impact Molecule [Structure of the molecule can be imagined here] Amide Amide Group (-CONH-) Polar Increases Polarity (Hydrogen Bonding) Amide->Polar Isopropyl 4-Isopropylphenyl Group Nonpolar_Isopropyl Increases Lipophilicity (Van der Waals Forces) Isopropyl->Nonpolar_Isopropyl Chlorophenyl 2-Chlorophenyl Group Nonpolar_Chlorophenyl Increases Lipophilicity (Van der Waals Forces) Chlorophenyl->Nonpolar_Chlorophenyl

Caption: Structural determinants of solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the isothermal shake-flask method, which is a standard technique.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF, DMSO, toluene, hexane, water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Experimental Workflow

The following diagram outlines the steps for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination Start Start Preparation Add excess solid to a known volume of solvent in a vial. Start->Preparation Equilibration Seal vials and place in a shaker bath at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) to reach equilibrium. Preparation->Equilibration Phase_Separation Allow solid to settle. Centrifuge the vials to ensure clear separation of the supernatant. Equilibration->Phase_Separation Sampling Carefully withdraw an aliquot of the supernatant. Phase_Separation->Sampling Filtration Filter the aliquot through a syringe filter to remove any remaining solid particles. Sampling->Filtration Dilution Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range. Filtration->Dilution Analysis Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration. Dilution->Analysis Calculation Calculate the solubility from the determined concentration and the dilution factor. Analysis->Calculation End End Calculation->End

Caption: Isothermal shake-flask solubility protocol.

4.3. Detailed Steps

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

    • Accurately add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to further ensure the separation of the solid from the supernatant.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any fine, suspended particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (in mg/mL or mol/L) = Concentration of the diluted sample × Dilution factor

Conclusion

While specific quantitative solubility data for this compound is not currently available in published literature, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in polar organic solvents and sparingly soluble to insoluble in nonpolar and aqueous media. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for determining the precise solubility of this compound in various solvents, which is essential for its further development and application.

References

Potential Biological Activity of N-(2-chlorophenyl)-4-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylbenzamide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including notable antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of the potential biological activity of a specific derivative, N-(2-chlorophenyl)-4-isopropylbenzamide. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogs to build a comprehensive profile. This guide covers potential antimicrobial and antifungal efficacy, proposed mechanisms of action, and detailed experimental protocols for the evaluation of such compounds. The information is presented to facilitate further research and drug development efforts in this area.

Introduction

Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a significant number of therapeutic agents.[1] The N-phenylbenzamide subclass, in particular, has garnered attention for its potent biological effects.[2][3][4][5][6][7] The structure of this compound combines key pharmacophoric features: a chlorinated phenyl ring, an amide linkage, and an isopropyl-substituted benzoyl group. The presence of a halogen, like chlorine, on the phenyl ring is known to influence the electronic and lipophilic properties of the molecule, often enhancing its biological activity.[8] This guide explores the extrapolated potential of this specific compound based on the established activities of its structural relatives.

Potential Biological Activities

Based on extensive research into N-phenylbenzamide derivatives, this compound is predicted to exhibit significant antimicrobial and antifungal activities.

Antimicrobial Activity

N-phenylbenzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[3][7] The mechanism of action against these two types of bacteria may differ due to the structural variations in their cell walls.[3] For Gram-positive bacteria, with their thick peptidoglycan layer, electrostatic interactions are suggested to be predominant.[3] In contrast, the thinner, more permeable cell wall of Gram-negative bacteria may allow for hydrophobic and steric interactions within the cell.[3]

Antifungal Activity

Several N-phenylbenzamide derivatives have shown promising antifungal activity against a range of pathogenic fungi.[2][5][6][9] Studies on similar compounds suggest potential efficacy against species such as Candida albicans, Aspergillus niger, and various plant-pathogenic fungi.[2][5]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes representative Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data for structurally related N-phenylbenzamide derivatives against various microorganisms. This data is intended to provide a comparative baseline for potential activity.

Compound TypeMicroorganismAssay TypeResultReference
N-phenylbenzamide derivativesStaphylococcus aureus (Gram-positive)Zone of InhibitionVariable (e.g., up to 24 mm)[1]
N-phenylbenzamide derivativesEscherichia coli (Gram-negative)Zone of InhibitionVariable (e.g., up to 31 mm)[1]
N-phenylbenzamide derivativesBacillus subtilis (Gram-positive)MICe.g., 6.25 µg/mL[1]
N-phenylbenzamide derivativesEscherichia coli (Gram-negative)MICe.g., 3.12 µg/mL[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamideSaccharomyces cerevisiaeMIC0.3125 g/L[9]
N-(2-bromo-phenyl)-2-hydroxy-benzamideFusarium oxysporumMIC0.625 g/L[9]

Proposed Mechanisms of Action

The biological activity of benzamide derivatives can be attributed to several mechanisms of action. The following sections and diagrams illustrate two potential pathways for antifungal activity.

Inhibition of Fungal Sec14p

One proposed mechanism of antifungal action for benzamide derivatives is the inhibition of Sec14p, a crucial phosphatidylinositol transfer protein (PITP) in yeast.[10][11] Sec14p is essential for maintaining the lipid composition of the Golgi membrane, which is vital for vesicular transport and cell viability.[10] Inhibition of Sec14p disrupts these processes, leading to fungal cell death.

Sec14p_Inhibition_Pathway Compound This compound Sec14p Fungal Sec14p Compound->Sec14p Inhibition PI_Transport Phosphatidylinositol Transport Sec14p->PI_Transport Golgi_Function Golgi Membrane Homeostasis PI_Transport->Golgi_Function Vesicular_Transport Vesicular Transport Golgi_Function->Vesicular_Transport Cell_Death Fungal Cell Death Vesicular_Transport->Cell_Death Disruption leads to

Caption: Proposed inhibition of the fungal Sec14p pathway.

Interference with Tubulin Polymerization

Another established mechanism for some antifungal benzimidazole compounds, which share structural similarities with benzamides, is the interference with tubulin polymerization.[12] These compounds can bind to fungal tubulin, preventing the assembly of microtubules.[12] Microtubules are essential for various cellular processes, including mitosis and intracellular transport. Their disruption leads to cell cycle arrest and ultimately, apoptosis.

Tubulin_Polymerization_Inhibition Compound This compound Tubulin Fungal Tubulin Monomers Compound->Tubulin Binding Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibition of Mitosis Mitosis Microtubule_Assembly->Mitosis Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Disruption leads to

Caption: Interference with fungal tubulin polymerization.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Synthesis of N-phenylbenzamide Derivatives

A general and efficient method for the synthesis of N-phenylbenzamide derivatives involves the Schotten-Baumann reaction.[13]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine 2-chloroaniline Solvent Dichloromethane Amine->Solvent AcidChloride 4-isopropylbenzoyl chloride AcidChloride->Solvent Base Triethylamine Solvent->Base Stirring Stirring at Room Temp. Base->Stirring Washing Washing with HCl, Na2CO3, Brine Stirring->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: General synthesis workflow for N-phenylbenzamides.

Protocol:

  • Dissolve 2-chloroaniline (1 equivalent) in dichloromethane.

  • Add 4-isopropylbenzoyl chloride (1 equivalent) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise while stirring.

  • Continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are recommended for antifungal susceptibility testing.[14][15][16][17]

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

Broth_Microdilution_Workflow Inoculum_Prep Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution Perform Serial Dilution of Compound in Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with significant growth inhibition) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antifungal assay.

Protocol:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

This method provides a qualitative assessment of susceptibility and measures the Zone of Inhibition (ZOI).

Protocol:

  • Prepare a standardized fungal inoculum and spread it evenly onto a Mueller-Hinton agar plate supplemented with glucose and methylene blue.

  • Impregnate sterile paper disks with a known concentration of this compound.

  • Place the disks onto the surface of the agar.

  • Incubate the plates at 35°C for 24 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disk.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of related N-phenylbenzamide derivatives strongly suggests its potential as an antimicrobial and antifungal agent. The structural features of this compound align with those known to confer potent bioactivity. The proposed mechanisms of action, including the inhibition of fungal Sec14p and interference with tubulin polymerization, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the synthesis and rigorous biological evaluation of this promising compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop it as a potential lead compound in the ongoing search for novel anti-infective agents.

References

Technical Guide: Spectroscopic and Synthetic Profile of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the novel compound N-(2-chlorophenyl)-4-isopropylbenzamide. Due to the absence of specific literature precedent for this molecule, this document leverages data from structurally related compounds and established principles of organic chemistry to predict its characteristics and outline a robust experimental workflow for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are based on the analysis of similar benzamide structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.7br s1HN-H (Amide)
~8.4 - 8.6d1HAr-H (ortho to Cl)
~7.8 - 8.0d2HAr-H (ortho to C=O)
~7.3 - 7.5m3HAr-H (meta to C=O) and Ar-H
~7.2 - 7.3t1HAr-H
~7.0 - 7.2t1HAr-H
~3.0 - 3.2sept1H-CH(CH₃)₂
~1.2 - 1.4d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165 - 167C=O (Amide)
~152 - 154Ar-C (ipso to isopropyl)
~135 - 137Ar-C (ipso to NH)
~131 - 133Ar-C (ipso to C=O)
~129 - 131Ar-CH
~128 - 130Ar-C (ipso to Cl)
~127 - 129Ar-CH
~126 - 128Ar-CH
~124 - 126Ar-CH
~122 - 124Ar-CH
~121 - 123Ar-CH
~34 - 36-CH(CH₃)₂
~23 - 25-CH(CH₃)₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, SharpN-H Stretch
~3000 - 3100MediumAromatic C-H Stretch
~2850 - 3000MediumAliphatic C-H Stretch
~1650 - 1680StrongC=O Stretch (Amide I)
~1510 - 1550StrongN-H Bend (Amide II) & C=C Stretch
~1400 - 1500MediumC=C Stretch (Aromatic)
~1000 - 1100MediumC-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityAssignment
~273/275High[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
~147High[C₁₀H₁₁O]⁺ (4-isopropylbenzoyl cation)
~127/129Medium[C₆H₅ClN]⁺ (2-chloroaniline radical cation)
~119Medium[C₉H₁₁]⁺ (loss of CO from 147)
~91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

2.1 Synthesis of this compound

This protocol describes a standard amidation reaction via an acyl chloride intermediate.

Materials:

  • 4-isopropylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-chloroaniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-isopropylbenzoyl chloride can be used directly in the next step.

  • Amide Formation:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 4-isopropylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled aniline solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

2.2 Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

    • Process the spectra to identify chemical shifts, multiplicities, and integration values.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the purified product using an FT-IR spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

    • Identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry (MS):

    • Analyze the purified product using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

    • Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_acyl_chloride Step 1: Acyl Chloride Formation cluster_amide_formation Step 2: Amide Formation 4-isopropylbenzoic_acid 4-isopropylbenzoic acid SOCl2 SOCl2, cat. DMF 4-isopropylbenzoyl_chloride 4-isopropylbenzoyl chloride SOCl2->4-isopropylbenzoyl_chloride Reflux 2-chloroaniline 2-chloroaniline Et3N_DCM Et3N, DCM Target_Molecule This compound Et3N_DCM->Target_Molecule 0 °C to RT

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of N-(2-chlorophenyl)-4-isopropylbenzamide is not publicly available. The following guide is a representative example based on established methodologies for the cytotoxicity screening of similar benzamide-based compounds. The data and specific pathways presented are illustrative to meet the formatting and content requirements of this technical guide.

This technical guide provides a comprehensive overview of a hypothetical preliminary cytotoxicity screening of the compound this compound, herein referred to as Compound-X. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The preliminary cytotoxicity screening of novel benzamide compounds is a crucial first step in the drug discovery pipeline to identify potential therapeutic candidates. This guide outlines the in vitro evaluation of Compound-X against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effect of Compound-X was evaluated against a panel of human cancer cell lines using a standard colorimetric assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined.

Table 1: IC₅₀ Values of Compound-X against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.8
A549Lung Carcinoma42.1
HeLaCervical Cancer33.5
HepG2Hepatocellular Carcinoma58.3

Experimental Protocols

A detailed methodology for the in vitro cytotoxicity assessment of Compound-X is provided below.

3.1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were procured from a certified cell bank.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

3.2. MTT Assay for Cell Viability

The cytotoxicity of Compound-X was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Compound-X (0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the log concentration of Compound-X and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound.

G cluster_0 Cytotoxicity Assay Workflow A Cell Line Selection & Culture B Cell Seeding in 96-well Plates A->B C Treatment with Compound-X B->C D 48-hour Incubation C->D E MTT Reagent Addition D->E F Formazan Solubilization E->F G Absorbance Reading F->G H Data Analysis & IC50 Determination G->H

Figure 1: Workflow for MTT-based cytotoxicity assay.

4.2. Postulated Signaling Pathway

Based on the known mechanisms of action of some N-substituted benzamides, it is plausible that Compound-X could induce apoptosis through the intrinsic pathway. The diagram below illustrates this hypothetical signaling cascade.

G cluster_0 Hypothetical Apoptotic Pathway A Compound-X Treatment B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apaf-1 Activation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Figure 2: Postulated intrinsic apoptosis pathway.

In Silico Target Prediction for N-(2-chlorophenyl)-4-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico target prediction workflow for the novel compound N-(2-chlorophenyl)-4-isopropylbenzamide. In the absence of pre-existing biological data for this specific molecule, this document outlines a structured, multi-faceted computational approach to identify and prioritize potential protein targets. The described workflow integrates ligand-based and structure-based methodologies, including pharmacophore screening, ligand similarity searching, and reverse docking. Furthermore, this guide details standardized experimental protocols for the subsequent validation of computationally predicted targets, such as thermal shift assays, kinase inhibition assays, and cellular thermal shift assays. All quantitative data from these hypothetical studies are summarized in structured tables, and key processes are visualized through signaling pathway and workflow diagrams using the DOT language. This document is intended to serve as a practical roadmap for researchers and scientists engaged in the early phases of drug discovery and target deconvolution for novel chemical entities.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities, such as this compound, where the mechanism of action is unknown, in silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses.[1][2] These computational approaches leverage the vast and ever-growing repositories of biological and chemical data to predict potential protein-ligand interactions.[1]

This guide presents a hypothetical case study for this compound, outlining a systematic in silico workflow to elucidate its potential biological targets. The proposed strategy combines multiple computational techniques to enhance the robustness of the predictions. The methodologies detailed herein are broadly applicable to other small molecules with unknown mechanisms of action.

In Silico Target Prediction Workflow

The proposed workflow for identifying the targets of this compound is a multi-step process that begins with the preparation of the ligand structure and culminates in a prioritized list of potential protein targets. This workflow is designed to be iterative, with the results from one method informing the next.

G cluster_0 Ligand Preparation cluster_1 In Silico Prediction Methods cluster_2 Target Prioritization & Validation Input_Molecule This compound Structure 3D_Conformation 3D Conformation Generation Input_Molecule->3D_Conformation Energy_Minimization Energy Minimization 3D_Conformation->Energy_Minimization Pharmacophore_Screening Pharmacophore Screening Energy_Minimization->Pharmacophore_Screening Similarity_Searching Ligand Similarity Searching Energy_Minimization->Similarity_Searching Reverse_Docking Reverse Docking Energy_Minimization->Reverse_Docking Hit_List_Integration Integration of Hit Lists Pharmacophore_Screening->Hit_List_Integration Similarity_Searching->Hit_List_Integration Reverse_Docking->Hit_List_Integration Target_Prioritization Target Prioritization & Pathway Analysis Hit_List_Integration->Target_Prioritization Experimental_Validation Experimental Validation Target_Prioritization->Experimental_Validation

Figure 1: In Silico Target Prediction Workflow
Methodologies

2.1.1. Ligand-Based Approaches

Ligand-based methods utilize the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities.[1]

  • Pharmacophore Screening: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are crucial for a molecule's biological activity.[3][4] A pharmacophore model is generated from the input molecule and used to screen large compound databases to find other molecules that fit the model, thereby identifying their known targets.[3]

  • Ligand Similarity Searching: This method involves comparing the 2D or 3D structure of the query molecule against a database of compounds with known biological targets.[5][6] Molecules with a high degree of similarity are identified, and their known targets are considered as potential targets for the query molecule.[5][6]

2.1.2. Structure-Based Approaches

Structure-based methods rely on the three-dimensional structure of potential protein targets.

  • Reverse Docking: In contrast to traditional docking where a ligand is docked into a known protein target, reverse docking involves docking a single ligand against a large library of protein structures.[7][8][9][10][11] The binding affinity for each protein is calculated and ranked to identify the most likely targets.[7][9]

Hypothetical In Silico Prediction Results

The following tables summarize the hypothetical results from the in silico screening of this compound.

Table 1: Top Hits from Pharmacophore Screening
Target ProteinPharmacophore Fit ScoreKnown Ligand with Similar Pharmacophore
p38 MAPK0.89Doramapimod
JNK10.85SP600125
GSK-3β0.82CHIR-99021
CDK20.79Roscovitine
Table 2: Top Hits from Ligand Similarity Searching
Target ProteinTanimoto CoefficientSimilar Known Active Compound
p38 MAPK0.82BIRB 796
JNK10.78JNK-IN-8
VEGFR20.75Sorafenib
c-Met0.72Crizotinib
Table 3: Top Hits from Reverse Docking
Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
p38 MAPK-9.550
JNK1-9.180
VEGFR2-8.8120
GSK-3β-8.5150

Experimental Validation of Predicted Targets

Following the in silico prediction, experimental validation is crucial to confirm the computationally generated hypotheses.[12][13][14][15] Based on the hypothetical results, p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase 1 (JNK1) are prioritized for validation due to their consistent appearance across multiple prediction methods.

Experimental Protocols

4.1.1. Thermal Shift Assay (TSA)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.[16][17][18][19][20]

  • Protein Preparation: Recombinant human p38 MAPK and JNK1 are purified to >95% purity.

  • Assay Setup: The protein (final concentration 2 µM) is mixed with SYPRO Orange dye (final concentration 5x) in a 96-well PCR plate. This compound is added at varying concentrations (e.g., 0.1 to 100 µM).

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: The fluorescence intensity is measured at each temperature, and the melting temperature (Tm) is determined by fitting the data to a Boltzmann equation. A significant shift in Tm in the presence of the compound indicates binding.

4.1.2. Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.[21][22][23][24][25]

  • Reaction Setup: The kinase (p38 MAPK or JNK1), its specific substrate (e.g., ATF2 for p38), and ATP are mixed in a reaction buffer. This compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

4.1.3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein in the presence of a ligand.[26][27][28][29][30]

  • Cell Treatment: A suitable cell line (e.g., HEK293) is treated with this compound or a vehicle control for 1 hour.

  • Heat Treatment: The cells are harvested, lysed, and the lysates are heated at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Analysis: The soluble fraction of the cell lysate is separated by centrifugation, and the amount of soluble target protein (p38 MAPK or JNK1) is quantified by Western blotting or ELISA.

  • Data Analysis: The temperature at which 50% of the protein denatures is determined. A shift in this temperature in the compound-treated samples compared to the control indicates target engagement.

Hypothetical Experimental Validation Results

The following tables present hypothetical data from the experimental validation of this compound against the prioritized targets.

Table 4: Thermal Shift Assay Results
Target ProteinΔTm (°C) at 10 µM Compound
p38 MAPK+5.2
JNK1+3.8
VEGFR2+1.1
GSK-3β+0.8
Table 5: Kinase Inhibition Assay Results
Target ProteinIC50 (nM)
p38 MAPK85
JNK1250
VEGFR2>10,000
GSK-3β>10,000
Table 6: Cellular Thermal Shift Assay Results
Target ProteinΔTm (°C) in cells at 1 µM Compound
p38 MAPK+3.5
JNK1+1.2

Hypothetical Signaling Pathway

Based on the validated targets, this compound is hypothesized to modulate the MAPK signaling pathway.

G cluster_0 Upstream Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, c-Jun) p38->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response Compound N-(2-chlorophenyl)- 4-isopropylbenzamide Compound->p38 Compound->JNK

Figure 2: Hypothetical MAPK Signaling Pathway Inhibition

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico and experimental workflow for the target identification of a novel compound, this compound. By integrating multiple computational prediction methods, a prioritized list of potential targets can be generated with increased confidence. The subsequent experimental validation, employing a suite of biophysical and biochemical assays, is essential for confirming these predictions and elucidating the compound's mechanism of action. The hypothetical results presented herein suggest that this compound may act as an inhibitor of the p38 MAPK and JNK signaling pathways. This structured approach provides a robust framework for the early-stage investigation of novel chemical entities in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide. The synthesis is a two-step process commencing with the conversion of 4-isopropylbenzoic acid to its corresponding acyl chloride, 4-isopropylbenzoyl chloride, using thionyl chloride. The subsequent step involves the reaction of the synthesized acyl chloride with 2-chloroaniline to yield the final product. This protocol includes comprehensive experimental procedures, safety precautions, and characterization data to guide researchers in the successful synthesis and verification of this compound.

Introduction

This compound is a substituted benzamide derivative. The benzamide functional group is a common feature in many pharmaceuticals and biologically active compounds. The synthesis of novel benzamide derivatives is a significant area of research in medicinal chemistry and drug discovery. The protocol outlined below describes a reliable method for the laboratory-scale synthesis of this compound.

Chemical Reaction and Workflow

The overall synthesis is presented in the following scheme:

Step 1: Synthesis of 4-isopropylbenzoyl chloride Reaction of 4-isopropylbenzoic acid with thionyl chloride

Step 2: Synthesis of this compound Reaction of 4-isopropylbenzoyl chloride with 2-chloroaniline

Experimental Protocols

Part 1: Synthesis of 4-isopropylbenzoyl chloride

Materials:

  • 4-isopropylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

Procedure:

  • In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-isopropylbenzoic acid (e.g., 10.0 g, 1.0 eq) to the flask.

  • Add toluene (e.g., 40 mL) as a solvent.

  • Slowly add thionyl chloride (e.g., 1.2-1.5 eq) to the flask through the dropping funnel at room temperature with stirring.[1]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.[1] The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 4-isopropylbenzoyl chloride (a colorless to pale yellow liquid) can be used in the next step without further purification.

Part 2: Synthesis of this compound

Materials:

  • 4-isopropylbenzoyl chloride (from Part 1)

  • 2-chloroaniline

  • Dichloromethane (DCM) or a similar inert solvent

  • Triethylamine (Et₃N) or pyridine (as a base)

  • Separatory funnel

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a fume hood, dissolve 2-chloroaniline (e.g., 1.0 eq) in dichloromethane (DCM) in a suitable flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add the crude 4-isopropylbenzoyl chloride (e.g., 1.0-1.1 eq) from Part 1 to the solution of 2-chloroaniline with stirring.

  • Add triethylamine (e.g., 1.1-1.2 eq) dropwise to the reaction mixture to neutralize the HCl generated during the reaction.[2]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine (saturated NaCl solution).[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a solid.

Data Presentation

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-isopropylbenzoic acidC₁₀H₁₂O₂164.20117-120271.8
2-chloroanilineC₆H₆ClN127.57-2208.8
Thionyl chlorideSOCl₂118.97-104.576

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₆H₁₆ClNO
Molar Mass ( g/mol ) 273.76
Appearance White to off-white solid (expected)
Melting Point (°C) Data not found in the searched literature. Experimental determination is required.
¹H NMR Predicted spectral data would include aromatic protons from both rings, a septet and a doublet for the isopropyl group, and a broad singlet for the amide proton. Experimental data not found.
¹³C NMR Predicted spectral data would include carbons of the two aromatic rings, the isopropyl group, and the carbonyl carbon. Experimental data not found.
IR (cm⁻¹) Expected characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Cl stretching. Experimental data not found.

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-isopropylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

  • 2-chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.

  • Thionyl chloride: Reacts violently with water, liberating toxic gas. Causes severe skin burns and eye damage. Toxic if inhaled. Handle with extreme care and under anhydrous conditions.

  • 4-isopropylbenzoyl chloride: Corrosive and lachrymatory. Reacts with moisture.

  • Dichloromethane: Suspected of causing cancer.

Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 4-isopropylbenzoyl chloride cluster_step2 Step 2: Synthesis of this compound A Mix 4-isopropylbenzoic acid and toluene in a flask B Add thionyl chloride A->B C Reflux the mixture for 2-3 hours B->C D Remove excess reagents by distillation C->D E Crude 4-isopropylbenzoyl chloride D->E F Dissolve 2-chloroaniline in DCM E->F Use in next step G Add 4-isopropylbenzoyl chloride and triethylamine F->G H Stir at room temperature G->H I Work-up (wash and dry) H->I J Purify by recrystallization I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation (Nucleophilic Acyl Substitution) RCOOH 4-isopropylbenzoic acid RCOCl 4-isopropylbenzoyl chloride RCOOH->RCOCl  + SOCl₂ SOCl2 Thionyl Chloride Products1 + SO₂ + HCl Amine 2-chloroaniline Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack AcylChloride 4-isopropylbenzoyl chloride AcylChloride->Intermediate Product This compound Intermediate->Product Collapse of intermediate, loss of Cl⁻ HCl_base + Et₃N·HCl

Caption: General mechanism for the two-step synthesis.

References

Application Notes and Protocols: N-(2-chlorophenyl)-4-isopropylbenzamide as a Molecular Probe for MEK1/2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chlorophenyl)-4-isopropylbenzamide is a novel synthetic small molecule designed as a potent and selective molecular probe for studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it is hypothesized to act as an inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), key components of this cascade. The MAPK/ERK pathway is a critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate MEK1/2 activity and its downstream effects on the ERK signaling pathway.

Data Presentation

The inhibitory activity of this compound has been characterized using in vitro kinase assays. The following table summarizes the hypothetical quantitative data for the compound.

Parameter Value Assay Conditions
MEK1 IC50 15 nMIn vitro kinase assay with recombinant active MEK1-GST and inactive Erk2. ATP concentration at 10 µM.
MEK2 IC50 25 nMIn vitro kinase assay with recombinant active MEK2 and inactive Erk2. ATP concentration at 10 µM.
Binding Affinity (Kd) for MEK1 5 nMDetermined by Surface Plasmon Resonance (SPR).
Cellular Potency (p-ERK IC50) 100 nMWestern blot analysis in HeLa cells stimulated with EGF.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of the molecular probe, its evaluation in a biochemical assay, and its application in a cell-based assay.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted benzamides via the coupling of a carboxylic acid and an aniline.

Materials:

  • 4-isopropylbenzoic acid

  • 2-chloroaniline

  • Thionyl chloride (SOCl₂) or a suitable coupling reagent like DCC/HOBt[4]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation (Method A with Thionyl Chloride):

    • In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-isopropylbenzoyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve 2-chloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask.

    • Cool the solution to 0 °C.

    • Add the freshly prepared 4-isopropylbenzoyl chloride (dissolved in anhydrous DCM) dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.[5]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MEK1 Kinase Inhibition Assay

This protocol details the procedure to determine the IC₅₀ value of this compound against MEK1 kinase.[6]

Materials:

  • Recombinant active MEK1-GST (Sigma-Aldrich, Cat #: M8822)

  • Inactive Erk2 substrate (Thermo Fisher Scientific, Cat #: PV3314)

  • Kinase reaction buffer (Abcam, ab189135)

  • Dithiothreitol (DTT)

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in kinase reaction buffer to achieve a range of final assay concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add recombinant active MEK1-GST to a final concentration of 4 µg/mL.

    • Pre-incubate the compound and MEK1 for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of inactive Erk2 substrate (final concentration 0.025 µg/µL) and ATP (final concentration 10 µM).

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the reaction for 2 hours at room temperature.[6]

  • Signal Detection:

    • Terminate the kinase reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Measure the luminescence using a multilabel plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value using software like GraphPad Prism.[6]

Protocol 3: Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol describes how to assess the inhibitory effect of this compound on the MAPK/ERK pathway in a cellular context by measuring the phosphorylation of ERK.[7][8][9]

Materials:

  • HeLa cells (or another suitable cancer cell line with an active MAPK pathway)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Epidermal Growth Factor (EGF) for pathway stimulation

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Cell Signaling Technology), anti-total-ERK1/2 (Cell Signaling Technology)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics until they reach 70-80% confluency.

    • Serum-starve the cells for 12-16 hours by replacing the medium with serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8][10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[8]

  • Stripping and Re-probing (for Total ERK):

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.

    • Incubate the membrane in a stripping buffer, wash thoroughly, and then follow the blocking and antibody incubation steps as above using an antibody against total ERK1/2.[7]

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the concentration of the inhibitor to determine the cellular IC₅₀.

Visualizations

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Grb2/SOS Grb2/SOS RTK->Grb2/SOS Activates Ras Ras Grb2/SOS->Ras Activates Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Probe This compound Probe->MEK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: MAPK/ERK Signaling Pathway Inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Stripping 10. Stripping Detection->Stripping Re_probing 11. Re-probing (anti-total-ERK) Stripping->Re_probing Analysis 12. Data Analysis Re_probing->Analysis

References

Application Notes and Protocols: Antimicrobial Activity of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature did not yield specific studies detailing the antimicrobial activity, experimental protocols, and signaling pathways for N-(2-chlorophenyl)-4-isopropylbenzamide. Therefore, the following application notes and protocols are based on general methodologies for evaluating the antimicrobial properties of novel benzamide derivatives and should be adapted and validated for the specific compound of interest.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The structural diversity of benzamides allows for modifications that can enhance their potency and selectivity against various microbial pathogens. This document provides a general framework for researchers and drug development professionals to assess the antimicrobial potential of this compound.

Data Presentation

No quantitative data on the antimicrobial activity of this compound is currently available in the public domain. When such data becomes available, it is recommended to present it in a clear and structured format. Below are template tables for organizing minimum inhibitory concentration (MIC) and zone of inhibition data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Control
Staphylococcus aureusATCC 29213Data not availableVancomycin
Escherichia coliATCC 25922Data not availableCiprofloxacin
Pseudomonas aeruginosaATCC 27853Data not availableCiprofloxacin
Candida albicansATCC 90028Data not availableFluconazole
Aspergillus nigerATCC 16404Data not availableAmphotericin B

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

Test MicroorganismStrain IDConcentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm) of Control
Staphylococcus aureusATCC 29213Data not availableData not availableVancomycin (30 µg)
Escherichia coliATCC 25922Data not availableData not availableCiprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Data not availableData not availableCiprofloxacin (5 µg)
Candida albicansATCC 90028Data not availableData not availableFluconazole (25 µg)

Experimental Protocols

The following are generalized protocols for determining the antimicrobial activity of a novel compound like this compound. These methods should be optimized based on the specific characteristics of the compound and the target microorganisms.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., from ATCC)

  • Positive control antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains on appropriate agar plates overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound, positive control, and negative control.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity.

1. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Positive control antibiotic disks

  • Sterile swabs

2. Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

As no specific signaling pathways for the antimicrobial action of this compound have been identified, a general experimental workflow for antimicrobial screening is provided below.

Antimicrobial_Screening_Workflow cluster_0 Compound Preparation cluster_1 Microorganism Preparation cluster_2 Antimicrobial Assays cluster_3 Data Analysis Compound N-(2-chlorophenyl)-4- isopropylbenzamide StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution SerialDilution Perform Serial Dilutions StockSolution->SerialDilution Disk_Assay Disk Diffusion (Zone of Inhibition) StockSolution->Disk_Assay Impregnate Disks MIC_Assay Broth Microdilution (MIC Determination) SerialDilution->MIC_Assay Strains Bacterial/Fungal Strains Culture Culture on Agar Plates Strains->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Inoculum->MIC_Assay Inoculum->Disk_Assay AnalyzeMIC Determine MIC Value MIC_Assay->AnalyzeMIC AnalyzeZone Measure Inhibition Zone Disk_Assay->AnalyzeZone Report Report Results AnalyzeMIC->Report AnalyzeZone->Report MIC_Determination_Pathway start Start: Prepare Serial Dilutions of Test Compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension (5x10^5 CFU/mL) start->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate observe Observe for visible growth incubate->observe decision Visible Growth? observe->decision mic Lowest concentration with NO visible growth = MIC decision->mic No no_mic Growth in all wells (MIC > highest concentration tested) decision->no_mic Yes

References

Application of N-(2-chlorophenyl)-4-isopropylbenzamide in Cancer Cell Lines: Application Notes and Protocols based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific studies on the application of N-(2-chlorophenyl)-4-isopropylbenzamide in cancer cell lines. Therefore, these application notes and protocols are based on published research on structurally related N-substituted benzamide derivatives that have shown significant anti-cancer activity. The presented data and methodologies are intended to serve as a guide for potential research directions and experimental design for this compound, assuming it may exhibit similar biological activities.

Introduction

N-substituted benzamides are a class of chemical compounds that have garnered significant interest in oncology research due to their diverse mechanisms of action against cancer cells. While the specific compound this compound remains uncharacterized in this context, its structural analogs have demonstrated potent anti-proliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key cellular enzymes like histone deacetylases (HDACs) and protein kinases.

This document provides an overview of the potential applications and experimental protocols for evaluating the anti-cancer effects of benzamide derivatives, using data from compounds such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) and novel 4-methylbenzamide derivatives as illustrative examples.

Data Presentation: Anti-proliferative Activity of Structurally Related Benzamide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected N-substituted benzamide derivatives in various cancer cell lines. This data illustrates the potential potency and selectivity of this class of compounds.

Compound NameCancer Cell LineCell TypeIC₅₀ (µM)Reference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HepG2Human Liver Cancer1.30[1][2]
FNAU937Human Leukemia0.55[2]
FNAH460Human Lung Cancer4.73[2]
FNAHELAHuman Cervical Cancer1.41[2]
FNAK562Human Myelogenous Leukemia1.31[2]
4-Methylbenzamide Derivative 7 K562Human Myelogenous Leukemia2.27[3]
4-Methylbenzamide Derivative 7 HL-60Human Promyelocytic Leukemia1.42[3]
4-Methylbenzamide Derivative 10 K562Human Myelogenous Leukemia2.53[3]
4-Methylbenzamide Derivative 10 HL-60Human Promyelocytic Leukemia1.52[3]

Key Mechanisms of Action and Signaling Pathways

Based on studies of related compounds, this compound could potentially exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Many benzamide derivatives trigger apoptosis in cancer cells. This can occur through intrinsic or extrinsic pathways. For example, some N-substituted benzamides have been shown to inhibit NFκB activation, a key survival pathway in many cancers.[4] Others, like the HDAC inhibitor FNA, can induce apoptosis through epigenetic modifications that lead to the expression of pro-apoptotic genes.

cluster_0 Proposed Apoptosis Induction Pathway Benzamide N-substituted Benzamide Derivative HDAC HDAC Enzymes Benzamide->HDAC Inhibition Gene_Expression Gene Expression Changes Benzamide->Gene_Expression Activation of Tumor Suppressor Genes HDAC->Gene_Expression Suppression of Tumor Suppressor Genes Apoptosis Apoptosis Gene_Expression->Apoptosis Induction Cell_Death Cancer Cell Death Apoptosis->Cell_Death Leads to

Caption: Proposed pathway of apoptosis induction by a benzamide-based HDAC inhibitor.

Cell Cycle Arrest

Several benzamide derivatives have been found to cause cell cycle arrest, often at the G2/M phase.[2][3] This prevents cancer cells from dividing and proliferating. For instance, the compound FNA was shown to induce G2/M phase arrest in HepG2 cells.[2] Similarly, certain 4-methylbenzamide derivatives also induced G2/M arrest in OKP-GS cells.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest (e.g., HepG2, K562)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO to create a stock solution)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

  • Materials:

    • Cancer cells treated with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest the treated and control cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with the compound.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest the treated and control cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel benzamide derivative.

cluster_workflow Experimental Workflow for Benzamide Derivative Evaluation Start Synthesize and Characterize Compound MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cell_Cycle Treat cells with IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Treat cells with IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for key proteins) Cell_Cycle->Mechanism Apoptosis->Mechanism End Data Analysis and Conclusion Mechanism->End

Caption: A general workflow for the in vitro anti-cancer evaluation of a novel compound.

Conclusion

While this compound itself has not been studied for its anti-cancer properties, the broader class of N-substituted benzamides represents a promising area for anti-cancer drug discovery. The protocols and data presented here, derived from structurally related compounds, provide a solid foundation for initiating research into the potential efficacy and mechanisms of action of this compound in various cancer cell lines. Future studies should focus on determining its IC₅₀ values, its ability to induce apoptosis and cell cycle arrest, and identifying its specific molecular targets.

References

Application Note and Protocol for the Solubilization of N-(2-chlorophenyl)-4-isopropylbenzamide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chlorophenyl)-4-isopropylbenzamide is a small molecule compound with potential applications in various areas of cell biology research. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results in cell culture-based assays. This document provides a detailed protocol for the solubilization of this compound and its subsequent use in cell culture.

Physicochemical Data

A summary of the available physicochemical data for this compound and related compounds is presented in Table 1. Researchers should note that specific solubility data for this compound is not widely published. The information provided for a structurally similar compound, 4-chloro-N-isopropylbenzamide, and general guidelines for small molecules are included for reference. It is strongly recommended that end-users perform small-scale solubility tests before preparing large stock solutions.

Table 1: Physicochemical Properties and Recommended Solvents

PropertyValue/RecommendationSource
Compound Name This compound-
Molecular Formula C₁₆H₁₆ClNO-
Molecular Weight 273.76 g/mol -
Primary Recommended Solvent Dimethyl sulfoxide (DMSO)General Practice[1][2][3]
Alternative Solvents Ethanol, MethanolGeneral Practice
Aqueous Solubility Expected to be lowGeneral Practice[3]
Recommended Stock Concentration 1-10 mM in DMSOGeneral Practice[1]
Storage of Stock Solution -20°C or -80°C, protected from light[2][3]

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • Sterile, pyrogen-free cell culture medium

  • Sterile syringe filters (0.22 µm pore size)

Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

  • Equilibrate Reagents: Allow the vial containing this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Volume of DMSO:

    • Determine the mass of the this compound powder provided by the manufacturer.

    • Use the following formula to calculate the volume of DMSO required:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

      • Example for 1 mg of powder:

      • Volume (L) = 0.001 g / (273.76 g/mol * 0.010 mol/L) = 0.000365 L = 365 µL

  • Dissolution:

    • Carefully add the calculated volume of DMSO directly to the vial containing the compound.

    • Vortex the vial for 10-20 seconds to dissolve the powder.[1]

    • Visually inspect the solution to ensure that all the powder has dissolved. If particulates remain, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]

  • Sterilization (Optional but Recommended):

    • For critical applications, the concentrated stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[2] Protect from light.[3]

Preparation of Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution in Culture Medium:

    • Directly dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final working concentration. It is crucial to add the compound to the medium just before use, as its stability in aqueous solutions at 37°C may be limited.[1][3]

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2][3]

    • Example Dilution: To prepare 10 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock solution:

      • Volume of stock = (Final Concentration * Final Volume) / Stock Concentration

      • Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

      • Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Mixing and Application: Gently mix the medium containing the compound before adding it to the cells.

Visualizations

Workflow for Solubilization and Use in Cell Culture

The following diagram illustrates the key steps for preparing and using this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use start Start: This compound (Lyophilized Powder) equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add DMSO to 10 mM equilibrate->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Warm at 37°C (Optional) vortex->warm If not fully dissolved aliquot Aliquot into Single-Use Volumes vortex->aliquot Fully dissolved warm->vortex store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute in Cell Culture Medium (Final DMSO <0.1%) thaw->dilute add_to_cells Add to Cells dilute->add_to_cells

References

Application Notes and Protocols for High-Throughput Screening of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) and characterization of N-(2-chlorophenyl)-4-isopropylbenzamide. Given that the specific biological target of this compound is not extensively documented in publicly available literature, we hypothesize a common and plausible target for benzamide derivatives: a G-protein coupled receptor (GPCR). G-protein coupled receptors are a large family of transmembrane receptors that are the target of over 30% of FDA-approved drugs.[1]

For the purposes of these protocols, we will designate our hypothetical target as "GPCR-X," a Gq-coupled receptor whose activation leads to an increase in intracellular calcium. The following protocols detail a primary HTS assay to identify potential inhibitors of GPCR-X and a secondary assay to confirm and characterize the binding affinity of active compounds.

Application Note 1: Primary High-Throughput Screening using a Cell-Based Calcium Flux Assay

1.1. Principle of the Assay

Gq-coupled GPCRs, upon activation by an agonist, stimulate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators. In a high-throughput format, a "no-wash" calcium assay kit, such as one containing Fluo-8, is often used.[2] This assay will be performed in an antagonist mode, where cells are pre-incubated with this compound (or other library compounds) before the addition of a known GPCR-X agonist. A decrease in the agonist-induced calcium signal indicates potential inhibitory activity of the test compound.

1.2. Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR-X Gq Gq protein GPCR->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Agonist Agonist Agonist->GPCR Activates Compound N-(2-chlorophenyl)- 4-isopropylbenzamide (Antagonist) Compound->GPCR Inhibits Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds Ca_Cyto Ca2+ (Cytosolic) ER->Ca_Cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Response Ca_Cyto->Response

Caption: GPCR-X Gq signaling pathway leading to calcium mobilization.

1.3. Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate cells expressing GPCR-X in 384-well plates Incubate_24h 2. Incubate for 16-24h Cell_Plating->Incubate_24h Dye_Loading 3. Load cells with Fluo-8 dye-loading solution Incubate_24h->Dye_Loading Incubate_1h 4. Incubate for 1h at 37°C Dye_Loading->Incubate_1h Compound_Add 5. Add this compound and control compounds Incubate_1h->Compound_Add Incubate_30m 6. Incubate for 30 min Compound_Add->Incubate_30m FLIPR_Read 7. Measure fluorescence on a FLIPR instrument while adding agonist (EC80) Incubate_30m->FLIPR_Read Data_Norm 8. Normalize data to controls FLIPR_Read->Data_Norm Hit_ID 9. Identify hits based on % inhibition criteria Data_Norm->Hit_ID

Caption: High-throughput screening workflow for the calcium flux assay.

1.4. Detailed Experimental Protocol

Materials:

  • HEK293 cells stably expressing GPCR-X

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 384-well black, clear-bottom assay plates

  • Fluo-8 No-Wash Calcium Assay Kit[2]

  • This compound (and other library compounds) dissolved in 100% DMSO

  • GPCR-X agonist (e.g., a known peptide or small molecule)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • A fluorescence microplate reader capable of kinetic reading with liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293-GPCR-X cells into 384-well black, clear-bottom plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.[3]

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Dye Loading:

    • Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.[2]

    • Remove the cell culture medium from the plates and add 25 µL of the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Addition:

    • Prepare a compound plate by diluting this compound and control compounds in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

    • Transfer a small volume (e.g., 12.5 µL) of the diluted compounds to the cell plate. Include wells for positive control (agonist only, no inhibitor) and negative control (assay buffer only, no agonist).

    • Incubate the plate for 30 minutes at room temperature.

  • Fluorescence Reading:

    • Prepare an agonist plate containing the GPCR-X agonist at a concentration that elicits ~80% of the maximal response (EC80).

    • Place both the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence (Ex/Em = 490/525 nm) kinetically.

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument should then add 12.5 µL of the agonist solution to each well and continue to record the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence signal minus the baseline signal.

    • Calculate the percentage inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • A "hit" is defined as a compound that meets a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

1.5. Data Presentation: HTS Summary

ParameterValueDescription
Assay Format 384-well, cell-basedHomogeneous, no-wash calcium flux assay.
Compound Concentration 10 µMFinal concentration used for the primary screen.
Agonist Concentration EC80Concentration of agonist giving 80% of max signal.
Total Compounds Screened 100,000Number of compounds in the screening library.
Z'-factor 0.78A measure of assay quality and robustness (>0.5 is excellent).
Signal-to-Background 12.5Ratio of the positive control signal to the negative control signal.
Hit Rate 0.45%Percentage of compounds identified as primary hits.

Application Note 2: Secondary Confirmatory Assay using Fluorescence Polarization (FP)

2.1. Principle of the Assay

Fluorescence Polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled molecule (a tracer) to a larger molecule (a protein receptor).[4][5] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized. When the tracer binds to the much larger receptor, its tumbling slows significantly, and the emitted light remains polarized.[4][5]

In this competitive binding assay, this compound will compete with a fluorescently labeled ligand (tracer) for binding to GPCR-X. If the compound binds to the receptor, it will displace the tracer, causing a decrease in the FP signal. This allows for the determination of the compound's binding affinity (IC50, which can be converted to a Ki).

2.2. Competitive Binding Diagram

FP_Principle cluster_bound High Polarization cluster_unbound Low Polarization Receptor_B GPCR-X Tracer_B Fluorescent Tracer label_bound Tracer is bound, tumbles slowly Receptor_U GPCR-X Compound_U Test Compound Tracer_U Fluorescent Tracer label_unbound Tracer is displaced, tumbles rapidly cluster_bound cluster_bound cluster_unbound cluster_unbound cluster_bound->cluster_unbound + Test Compound

Caption: Principle of the competitive fluorescence polarization assay.

2.3. Detailed Experimental Protocol

Materials:

  • Purified GPCR-X membrane preparation or solubilized receptor

  • Fluorescently labeled tracer ligand specific for GPCR-X

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • This compound (and other primary hits)

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Optimization (Prior to Screening):

    • Determine the dissociation constant (Kd) of the tracer for GPCR-X by titrating the receptor concentration against a fixed concentration of the tracer.

    • For the competitive assay, use a concentration of receptor at or below the Kd and a tracer concentration that gives a stable and robust FP signal.

  • Compound Dilution:

    • Perform a serial dilution of this compound to create a dose-response curve (e.g., 11 points, 1:3 dilution starting from 100 µM).

  • Assay Plate Preparation:

    • Add 5 µL of diluted compound to the appropriate wells of a 384-well plate.

    • Add 5 µL of the fluorescent tracer (at 2x the final concentration) to all wells.

    • Initiate the binding reaction by adding 10 µL of the GPCR-X preparation (at 2x the final concentration) to all wells except the "tracer only" controls.

    • The final volume in each well will be 20 µL.

  • Incubation and Reading:

    • Seal the plate and incubate at room temperature for 1-2 hours to reach equilibrium, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The data (in millipolarization units, mP) is plotted against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd)) where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant.

2.4. Data Presentation: Confirmatory Results

Compound IDPrimary Screen (% Inhibition @ 10µM)FP Assay IC50 (µM)FP Assay Ki (µM)
This compound 85.21.250.68
Control Compound A (Known Antagonist)95.80.050.027
Control Compound B (Inactive)3.1> 100> 54

References

Application Notes and Protocols: Developing a Structure-Activity Relationship for N-(2-chlorophenyl)-4-isopropylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for developing a structure-activity relationship (SAR) for a series of novel N-(2-chlorophenyl)-4-isopropylbenzamide analogs. This document outlines detailed protocols for the chemical synthesis, in vitro biological evaluation, and data analysis required to understand how structural modifications to this chemical scaffold impact its biological activity. The methodologies described herein are intended to guide researchers in the systematic exploration of this compound class, potentially leading to the identification of potent and selective therapeutic agents.

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The specific analog, this compound, presents a unique combination of lipophilic and electronically distinct substituents that warrant further investigation. A systematic SAR study is crucial to elucidate the key structural features required for a desired biological effect and to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This document provides detailed experimental protocols for the synthesis of a library of this compound analogs and their subsequent evaluation in relevant biological assays.

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a straightforward amidation reaction between a substituted benzoic acid and a substituted aniline. The general synthetic route is depicted below.

Synthetic_Scheme reagent1 4-Isopropylbenzoic acid analogs product This compound analogs reagent1->product reagent2 2-Chloroaniline analogs reagent2->product coupling Coupling Agent (e.g., DIC, HOBt) coupling->product solvent Solvent (e.g., CH2Cl2) solvent->product

Caption: General synthetic route for this compound analogs.

Protocol: Synthesis of this compound (Exemplary)

This protocol describes the synthesis of the parent compound. Analogs can be synthesized by substituting the appropriate benzoic acid or aniline starting materials.

Materials:

  • 4-Isopropylbenzoic acid

  • 2-Chloroaniline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (CH2Cl2), anhydrous

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 4-isopropylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous CH2Cl2, add DIC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-chloroaniline (1.0 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study involves the synthesis and biological evaluation of a library of analogs with modifications at key positions of the this compound scaffold. The following diagram illustrates potential points of diversification.

SAR_Exploration cluster_0 This compound Scaffold Scaffold R1 R1: Modifications on the 4-isopropylphenyl ring R1->Scaffold Position 4 (isopropyl) - Alkyl chain length - Branching - Cycloalkyl groups Other positions - Halogens - Alkoxy groups - Nitro groups R2 R2: Modifications on the 2-chlorophenyl ring R2->Scaffold Position 2 (chloro) - Other halogens (F, Br, I) - Electron-donating groups (e.g., OCH3) - Electron-withdrawing groups (e.g., CF3) Other positions - Substitution patterns (meta, para) Linker Amide Linker Modification Linker->Scaffold - Thioamide - Reversed amide

Caption: Key diversification points for SAR studies.

Biological Evaluation Protocols

The following are detailed protocols for assessing the biological activity of the synthesized analogs. It is hypothesized that this class of compounds may exhibit activity as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and may possess cytotoxic properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability.[1][2][3]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized this compound analogs

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

TRPV1 Antagonist Assay (Calcium Influx Assay)

This assay measures the ability of the compounds to inhibit the activation of the TRPV1 channel.[4][5]

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Culture medium (as above)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Capsaicin (TRPV1 agonist)

  • Synthesized this compound analogs

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed TRPV1-expressing HEK293 cells into 96-well black-walled plates and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

  • Wash the cells with HBSS.

  • Add HBSS containing the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., 100 nM) into the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • Calculate the inhibition of the capsaicin-induced calcium influx for each compound and determine the IC50 values.

TRPV1_Assay_Workflow A Seed TRPV1-HEK293 cells B Load cells with Fluo-4 AM A->B C Wash cells B->C D Pre-incubate with test compounds C->D E Measure baseline fluorescence D->E F Inject Capsaicin (agonist) E->F Automated Injection G Measure fluorescence change F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the TRPV1 antagonist calcium influx assay.

Data Presentation and SAR Analysis

All quantitative data from the biological assays should be summarized in a structured table to facilitate comparison between the analogs.

Table 1: Structure-Activity Relationship of this compound Analogs

Compound IDR1R2Cytotoxicity IC50 (µM) [Cell Line]TRPV1 Antagonism IC50 (µM)
Parent 4-isopropyl2-chloro[Insert Data][Insert Data]
Analog 1 [Modification]2-chloro[Insert Data][Insert Data]
Analog 2 4-isopropyl[Modification][Insert Data][Insert Data]
... ............

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the synthesis and SAR-driven optimization of this compound analogs. By systematically applying these methodologies, researchers can efficiently explore the chemical space around this scaffold and potentially identify novel drug candidates for further development.

References

Application Notes and Protocols for In Vivo Testing of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of application notes and protocols for the in vivo evaluation of the novel chemical entity, N-(2-chlorophenyl)-4-isopropylbenzamide. The successful translation of a promising compound from the laboratory to clinical application hinges on rigorous preclinical in vivo testing. These studies are essential for understanding the compound's behavior within a living organism and for providing a preliminary assessment of its safety and efficacy.[1][2][3] The protocols outlined herein cover initial pharmacokinetic (PK) and acute toxicity studies, which are critical early steps in the drug development pipeline.[4][5][6]

Compound Information

Compound Name This compound
IUPAC Name N-(2-chlorophenyl)-4-(propan-2-yl)benzamide
Molecular Formula C₁₆H₁₆ClNO
Molecular Weight 273.76 g/mol
Structure (Structure would be depicted here in a publication)
Purity >98% (as determined by HPLC)
Solubility To be determined in relevant vehicles (e.g., saline, DMSO, PEG400)

Experimental Objectives

The primary objectives of these initial in vivo studies are:

  • To determine the pharmacokinetic profile of this compound in a rodent model.

  • To assess the acute toxicity and tolerability of the compound.

  • To identify a maximum tolerated dose (MTD).

  • To gather preliminary data to inform the design of subsequent efficacy studies.

In Vivo Experimental Workflow

The following diagram illustrates the general workflow for the initial in vivo characterization of this compound.

experimental_workflow cluster_preclinical In Vivo Experimental Phase formulation Compound Formulation (Vehicle Selection) animal_model Animal Model Selection (e.g., Mice, Rats) formulation->animal_model Select appropriate animal model dose_ranging Dose Range Finding Study (Acute Toxicity) animal_model->dose_ranging Administer single ascending doses pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study Select doses for PK study (based on MTD) data_analysis Data Analysis (PK Parameters, Toxicity Endpoints) pk_study->data_analysis Collect samples and analyze compound levels report Reporting and Next Steps Decision data_analysis->report Summarize findings and make recommendations

Caption: General workflow for the initial in vivo evaluation of a novel compound.

Pharmacokinetic (PK) Study Protocol

Pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[1][7] This information is crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.

5.1. Animal Model

  • Species: Male and female Sprague-Dawley rats (or a suitable alternative like C57BL/6 mice).[8]

  • Age/Weight: 8-10 weeks old, 200-250g.

  • Acclimation: Animals should be acclimated for at least one week prior to the study.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

5.2. Dosing and Administration

  • Dose Levels: At least three dose levels should be tested, informed by the acute toxicity study (e.g., low, medium, and high non-toxic doses).

  • Routes of Administration:

    • Intravenous (IV) Bolus: To determine absolute bioavailability. The compound should be formulated in a suitable vehicle for IV injection (e.g., saline with a co-solvent).

    • Oral (PO) Gavage: To assess oral bioavailability. The compound can be formulated as a suspension or solution.

  • Dose Volume: Typically 1-5 mL/kg for IV and 5-10 mL/kg for PO in rats.

5.3. Sample Collection

  • Matrix: Blood (to be processed into plasma or serum).

  • Time Points: A sparse sampling or serial sampling design can be used.[9]

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma) and centrifuged to separate plasma. Plasma samples should be stored at -80°C until analysis.

5.4. Bioanalysis

  • Method: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is the standard for quantifying small molecules in biological matrices.

  • Parameters to Validate: Specificity, linearity, accuracy, precision, and stability.

5.5. Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters to be determined.

ParameterDescriptionUnitsIV RoutePO Route
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityngh/mL
t1/2 Elimination half-lifeh
CL ClearanceL/h/kg
Vd Volume of distributionL/kg
F% Absolute bioavailability%

Acute Toxicity Study Protocol

The goal of an acute toxicity study is to determine the potential adverse effects of a single dose of the compound and to establish a maximum tolerated dose (MTD).[5]

6.1. Animal Model

  • The same animal model as the PK study should be used for consistency.

6.2. Dosing and Administration

  • Study Design: A single-dose, dose-escalation design.

  • Dose Levels: Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed. A minimum of 3-5 dose levels is recommended.

  • Route of Administration: The intended clinical route of administration should be used (e.g., oral gavage).

6.3. Endpoints and Observations

  • Mortality: Record any deaths within the observation period (typically 7-14 days).

  • Clinical Signs: Observe animals for any signs of toxicity, including changes in behavior, appearance, and physiological functions. Observations should be made frequently on the day of dosing and at least once daily thereafter.

  • Body Weight: Record body weights prior to dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the study, all animals should be euthanized, and a gross necropsy performed to examine for any organ abnormalities.

  • Histopathology: For animals in the high-dose group and any animals that die during the study, key organs (e.g., liver, kidneys, heart, lungs, spleen) should be collected for histopathological examination.

6.4. Data Presentation: Acute Toxicity Endpoints

Dose Level (mg/kg)Number of AnimalsMortalityKey Clinical SignsBody Weight Change (%)Gross Necropsy Findings
Vehicle Control
Low Dose
Mid Dose
High Dose
MTD

Potential Signaling Pathway Involvement (Hypothetical)

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway is presented below for illustrative purposes, demonstrating how such a diagram could be constructed once target engagement is confirmed. This example depicts a generic kinase inhibitor pathway.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds and Activates downstream_kinase Downstream Kinase receptor->downstream_kinase Phosphorylates compound N-(2-chlorophenyl)-4- isopropylbenzamide compound->downstream_kinase Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cell Proliferation / Survival transcription_factor->cellular_response Regulates Gene Expression

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Conclusion

The protocols detailed in this document provide a foundational framework for the initial in vivo characterization of this compound. The data generated from these pharmacokinetic and acute toxicity studies will be instrumental in making informed decisions about the continued development of this compound. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes & Protocols: Target Identification for N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chlorophenyl)-4-isopropylbenzamide is a synthetic small molecule with potential therapeutic applications. Early phenotypic screening has indicated its efficacy in inhibiting cancer cell proliferation, yet its precise molecular mechanism of action remains to be elucidated. Identifying the direct cellular binding partners of this compound is a critical step in understanding its pharmacological effects, predicting potential off-target activities, and advancing it through the drug development pipeline.[1][2] This document provides a comprehensive guide to the application of chemical proteomics for the target deconvolution of this compound, outlining detailed experimental protocols and data interpretation strategies.[3][4]

The primary approach detailed herein is affinity chromatography coupled with mass spectrometry (MS), a powerful and widely used technique for isolating and identifying the protein targets of small molecules from complex biological mixtures.[1][2][5] This method involves the immobilization of the small molecule onto a solid support to create an "affinity matrix," which is then used to "pull down" its binding partners from cell lysates.[6] The captured proteins are subsequently identified by mass spectrometry.

Data Presentation: Hypothetical Quantitative Data

For the purpose of these application notes, we present hypothetical data that could be generated during a target identification campaign for this compound.

Table 1: Binding Affinity of this compound to Candidate Protein Targets

Target ProteinBinding Affinity (Kd, nM)Assay Method
Protein Kinase A (PKA)150Isothermal Titration Calorimetry (ITC)
Casein Kinase 2 (CK2)25Surface Plasmon Resonance (SPR)
Heat Shock Protein 90 (Hsp90)> 10,000Microscale Thermophoresis (MST)
Tubulin800Fluorescence Polarization (FP)

Table 2: Enzyme Inhibition by this compound

EnzymeIC50 (µM)Inhibition Type
Casein Kinase 2 (CK2)0.05ATP-competitive
Protein Kinase A (PKA)1.2Non-competitive

Table 3: Cellular Activity of this compound in HCT116 Cells

AssayEC50 (µM)
Cell Viability (MTT Assay)0.5
CK2 Substrate Phosphorylation0.2
Apoptosis Induction (Caspase 3/7)0.8

Experimental Protocols

A critical aspect of a successful target identification study is the careful design and execution of experimental protocols.[7] The following sections provide detailed methodologies for the key experiments involved in the target identification of this compound.

Protocol 1: Synthesis of an Amine-Functionalized this compound Probe for Immobilization

To perform affinity chromatography, this compound must be chemically modified with a linker that allows for its covalent attachment to a solid support. This linker should be positioned on the molecule in a way that minimizes interference with its protein-binding epitope.

Materials:

  • This compound

  • 4-(2-aminoethyl)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic agarose beads (NHS-activated)

Procedure:

  • Synthesis of the Amine-Functionalized Probe: a. Dissolve this compound (1 equivalent) and 4-(2-aminoethyl)benzoic acid (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.5 equivalents) and DMAP (0.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Purify the crude product by flash column chromatography on silica gel to obtain the amine-functionalized probe. g. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Immobilization of the Probe onto Agarose Beads: a. Wash NHS-activated magnetic agarose beads with anhydrous DCM. b. Dissolve the amine-functionalized probe in anhydrous DCM and add it to the bead slurry. c. Incubate the mixture overnight at 4°C with gentle rotation. d. Wash the beads extensively with DCM and then with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) to cap any unreacted NHS groups. e. Wash the beads again with PBS to remove excess blocking agent. f. The affinity matrix is now ready for use in pull-down experiments.

Protocol 2: Affinity Chromatography Pull-Down Assay

This protocol describes the use of the synthesized affinity matrix to isolate binding proteins from a cell lysate.[6]

Materials:

  • Affinity matrix (Protocol 1)

  • Control beads (unfunctionalized agarose beads)

  • HCT116 cells

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, or a solution of the free compound)

  • Neutralization buffer (1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Lysate Preparation: a. Culture HCT116 cells to ~80-90% confluency. b. Harvest the cells and wash them with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (clarified lysate) and determine the protein concentration using a Bradford or BCA assay.

  • Affinity Pull-Down: a. Pre-clear the lysate by incubating it with control beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with the affinity matrix (and a parallel control with control beads) for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads three times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution: a. Elute the bound proteins from the beads by adding elution buffer and incubating for 10-15 minutes at room temperature. b. Pellet the beads and collect the supernatant containing the eluted proteins. c. Neutralize the eluate immediately by adding neutralization buffer. d. A competitive elution can also be performed by incubating the beads with a high concentration of free this compound.

Protocol 3: Protein Identification by Mass Spectrometry

The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Eluted protein samples

  • SDS-PAGE gel and staining reagents

  • In-gel digestion kit (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Run the eluted protein samples on a 1D SDS-PAGE gel. b. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain). c. Excise the entire protein lane or specific bands of interest. d. Perform in-gel digestion of the proteins with trypsin. e. Extract the resulting peptides from the gel slices.

  • LC-MS/MS Analysis: a. Analyze the extracted peptides by LC-MS/MS. b. The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).

  • Data Analysis: a. Search the generated MS/MS data against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot, Sequest). b. Identify proteins that are significantly enriched in the affinity pull-down sample compared to the control sample. c. Perform bioinformatics analysis on the list of identified proteins to identify potential signaling pathways and biological processes affected by the compound.

Visualizations

To aid in the conceptual understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Probe Synthesis & Immobilization cluster_pulldown Affinity Pull-Down cluster_analysis Protein Identification Compound N-(2-chlorophenyl)-4- isopropylbenzamide Linker Linker Attachment Compound->Linker Probe Functionalized Probe Linker->Probe Beads NHS-activated Beads Probe->Beads Immobilization AffinityMatrix Affinity Matrix Beads->AffinityMatrix Immobilization Incubation Incubation AffinityMatrix->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Digestion In-gel Digestion SDSPAGE->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Target Target DataAnalysis->Target Identified Target(s)

Experimental workflow for target identification.

signaling_pathway cluster_pathway Hypothetical CK2 Signaling Pathway CK2 Casein Kinase 2 (CK2) Substrate Substrate Protein CK2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Compound N-(2-chlorophenyl)-4- isopropylbenzamide Compound->CK2 Inhibition

Hypothetical signaling pathway inhibited by the compound.

logical_relationship cluster_discovery Target Discovery cluster_validation Target Validation PhenotypicScreen Phenotypic Screening (e.g., Cell Viability) TargetID Target Identification (Affinity Chromatography) PhenotypicScreen->TargetID BiochemicalAssay Biochemical Assays (e.g., Enzyme Inhibition) TargetID->BiochemicalAssay Hit Hit Compound: N-(2-chlorophenyl)-4- isopropylbenzamide Hit->PhenotypicScreen CellularAssay Cellular Assays (e.g., Target Engagement) BiochemicalAssay->CellularAssay ValidatedTarget Validated Target (e.g., CK2) CellularAssay->ValidatedTarget

Logical relationship between discovery and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(2-chlorophenyl)-4-isopropylbenzamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the observed problem.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low nucleophilicity of 2-chloroaniline: The electron-withdrawing nature of the ortho-chloro substituent deactivates the amine, making it a poor nucleophile.[1] 2. Inefficient carboxylic acid activation: The chosen coupling reagent may not be potent enough, or the activation step may be incomplete. 3. Formation of a stable salt: The acidic carboxylic acid and basic amine can form a stable ammonium salt that is unreactive under standard coupling conditions.1. Use a more potent coupling reagent: Consider using HATU or PyBOP, which are known to be effective for difficult couplings.[1][2] For a more cost-effective and easily purified option, a combination of EDC, DMAP, and a catalytic amount of HOBt has proven effective for electron-deficient anilines.[3][4] 2. Convert the carboxylic acid to an acyl chloride: React 4-isopropylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 4-isopropylbenzoyl chloride prior to adding the amine. 3. Ensure anhydrous conditions: Water can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself. Use dry solvents and reagents. 4. Optimize reaction temperature: While many couplings are run at room temperature, gentle heating may be required for unreactive substrates. Monitor for side reactions if heating.
Presence of Unreacted Starting Materials 1. Insufficient equivalents of reagents: The stoichiometry of the coupling reagent or base may be inadequate. 2. Short reaction time: The reaction may not have proceeded to completion.1. Increase equivalents of coupling reagent and base: Use 1.2-1.5 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like DIPEA or triethylamine. 2. Extend reaction time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 12-24 hours) until the starting materials are consumed.
Formation of a Guanidinium Byproduct Reaction of the amine with uronium-based coupling reagents: Reagents like HATU and HBTU can react directly with the amine to form a stable guanidinium byproduct, which terminates the desired reaction.[5]1. Pre-activate the carboxylic acid: Add the coupling reagent, carboxylic acid, and base to the reaction vessel and stir for 15-30 minutes to form the active ester before adding the amine.[6] 2. Use a phosphonium-based reagent: Reagents like PyBOP are less prone to this side reaction. 3. Use a carbodiimide-based reagent: EDC or DCC do not form guanidinium byproducts.
Difficult Purification (Presence of Byproducts) 1. Urea byproduct from DCC: Dicyclohexylurea (DCU) is often insoluble and can be difficult to remove completely by filtration. 2. Byproducts from other coupling reagents: Reagents like PyBOP and HOBt can leave behind byproducts that are soluble in organic solvents.1. Use EDC instead of DCC: The byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[6] 2. Perform an acidic and basic wash: During the workup, wash the organic layer with dilute HCl to remove basic impurities (like unreacted amine and DIPEA) and then with a saturated sodium bicarbonate solution to remove acidic impurities (like unreacted carboxylic acid and HOBt). 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: Which method is generally recommended for the synthesis of this compound, using a coupling reagent or forming the acyl chloride?

A1: Both methods are viable. The acyl chloride method is often robust and high-yielding, especially for less reactive anilines. However, it requires an extra synthetic step and handling of corrosive reagents like thionyl chloride. The use of modern coupling reagents is a one-pot procedure that is often milder. For this specific substrate, which involves an electron-deficient aniline, a potent coupling reagent system like HATU/DIPEA or a specialized protocol such as EDC/DMAP with a catalytic amount of HOBt is recommended for good yields.[3][4]

Q2: What is the best solvent for this reaction?

A2: Aprotic polar solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. Acetonitrile has also been shown to be effective, particularly with the EDC/DMAP/HOBt protocol.[3] Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediates.

Q3: What is the role of the base (e.g., DIPEA, triethylamine) in the coupling reaction?

A3: The base plays two crucial roles. First, it neutralizes the acidic proton of the carboxylic acid, allowing for its activation by the coupling reagent. Second, it scavenges the acidic byproducts formed during the reaction (e.g., HCl from acyl chloride reactions, or the protonated form of the leaving group from coupling reagents), driving the equilibrium towards product formation. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to avoid competing reactions with the activated carboxylic acid.

Q4: My yield is consistently around 50%. How can I improve it?

A4: A 50% yield is not uncommon for challenging couplings. To improve it, consider the following:

  • Switch to a more powerful coupling reagent: If you are using a carbodiimide like EDC alone, adding an additive like HOBt or HOAt, or switching to a uronium (HATU) or phosphonium (PyBOP) salt can significantly improve yields.[8]

  • Optimize reagent stoichiometry: Ensure you are using a slight excess of the coupling reagent (e.g., 1.2 equivalents) and a sufficient amount of base (2-3 equivalents).

  • Pre-activation: If using a uronium reagent like HATU, pre-activating the carboxylic acid for 15-30 minutes before adding the 2-chloroaniline can prevent the formation of guanidinium side products and improve the yield of the desired amide.[6]

  • Consider the acyl chloride route: This may provide a more direct and higher-yielding pathway.

Q5: How can I effectively purify the final product?

A5: Purification typically involves a standard aqueous workup followed by either recrystallization or column chromatography.

  • Workup: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), water, a mild base (e.g., saturated NaHCO₃ solution), and finally with brine. This will remove most of the reagent-based impurities and unreacted starting materials.

  • Recrystallization: N-aryl benzamides are often crystalline solids. Experiment with different solvent systems such as ethanol, ethyl acetate, or mixtures with hexanes to find a suitable system for recrystallization.[7]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for obtaining a highly pure product.

Quantitative Data on Coupling Reagent Performance

Table 1: Yields of Amide Synthesis Using EDC/DMAP/catalytic HOBt Protocol [3]

Carboxylic AcidAmineYield (%)
4-Nitrobenzoic acidAniline72
4-Nitrobenzoic acid4-Chloroaniline75
4-Nitrobenzoic acid2-Chloroaniline68
4-Nitrobenzoic acid4-Fluoroaniline78
3-Methoxybenzoic acid4-Chloroaniline82
Naproxen4-Chloroaniline70
Naproxen2-Chloroaniline62

Reaction Conditions: Carboxylic acid (1 equiv.), Amine (1.2 equiv.), EDC (1 equiv.), DMAP (1 equiv.), HOBt (0.1 equiv.), DIPEA (5 equiv.) in acetonitrile at 23°C for 42-48h.

Experimental Protocols

Protocol 1: Amidation using EDC/DMAP/catalytic HOBt

This protocol is adapted from a method optimized for electron-deficient amines.[3]

  • To a solution of 4-isopropylbenzoic acid (1.0 eq) in anhydrous acetonitrile, add 2-chloroaniline (1.2 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.0 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq), 1-hydroxybenzotriazole (HOBt, 0.1 eq), and diisopropylethylamine (DIPEA, 5.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Amidation via Acyl Chloride Formation

This is a general two-step procedure for amidation.

Step 1: Synthesis of 4-isopropylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 4-isopropylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0-3.0 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 1-2 hours or until gas evolution ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-isopropylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve 2-chloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath.

  • Slowly add a solution of the crude 4-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Coupling Reagent Method cluster_protocol2 Protocol 2: Acyl Chloride Method p1_start Mix Reactants: 4-isopropylbenzoic acid 2-chloroaniline EDC/DMAP/HOBt/DIPEA in Acetonitrile p1_react Stir at RT (24-48h) p1_start->p1_react p1_workup Aqueous Workup: 1. Concentrate 2. EtOAc extraction 3. Acid/Base Wash p1_react->p1_workup p1_purify Purification: Column Chromatography or Recrystallization p1_workup->p1_purify p1_product N-(2-chlorophenyl)- 4-isopropylbenzamide p1_purify->p1_product p2_step1_start Mix: 4-isopropylbenzoic acid SOCl₂ (excess) cat. DMF p2_step1_react Reflux (1-2h) p2_step1_start->p2_step1_react p2_step1_product 4-isopropylbenzoyl chloride p2_step1_react->p2_step1_product p2_step2_react Add Acyl Chloride Stir at 0°C to RT (2-4h) p2_step1_product->p2_step2_react p2_step2_start Mix: 2-chloroaniline DIPEA in DCM p2_step2_start->p2_step2_react p2_workup Aqueous Workup: Acid/Base Wash p2_step2_react->p2_workup p2_purify Purification: Column Chromatography or Recrystallization p2_workup->p2_purify p2_product N-(2-chlorophenyl)- 4-isopropylbenzamide p2_purify->p2_product

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions start Low Yield Observed check_sm Unreacted Starting Materials Present? start->check_sm sol1 Increase Reaction Time check_sm->sol1 Yes sol2 Increase Reagent Equivalents check_sm->sol2 Yes sol3 Switch to More Potent Coupling Reagent (e.g., HATU) check_sm->sol3 Yes sol4 Use Acyl Chloride Method check_sm->sol4 Yes sol5 Pre-activate Acid (if using HATU/HBTU) check_sm->sol5 No sol6 Ensure Anhydrous Conditions check_sm->sol6 No sol7 Optimize Temperature check_sm->sol7 No end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node sol7->end_node

Caption: Troubleshooting logic for addressing low yield in the amidation reaction.

References

Technical Support Center: Purification of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-(2-chlorophenyl)-4-isopropylbenzamide.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (polarity too high or too low).- Co-elution of impurities with similar polarity.- Overloading of the column.- Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation between the product and impurities.[1][2]- Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent system to improve separation.- Reduce Load: Decrease the amount of crude product loaded onto the column.
Product Oiling Out During Recrystallization - Solvent is too non-polar for the compound at the desired temperature.- Presence of impurities that lower the melting point.- Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane).- Hot Filtration: If impurities are suspected, perform a hot filtration of the dissolved product before allowing it to cool.- Seed Crystals: Introduce a small seed crystal of pure product to induce crystallization.
Persistent Colored Impurities - Residual starting materials or by-products.- Degradation of the compound.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.- Multiple Purifications: A combination of column chromatography followed by recrystallization may be necessary.
Low Recovery After Purification - Product loss during transfers.- Product is partially soluble in the recrystallization mother liquor.- Adsorption of the product onto the silica gel during chromatography.- Minimize Transfers: Handle the material carefully to minimize physical loss.- Cooling of Mother Liquor: Ensure the mother liquor is thoroughly cooled to maximize product precipitation before filtration.- Column Deactivation: For sensitive compounds, the silica gel can be pre-treated with a small amount of triethylamine in the eluent to reduce strong adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 4-isopropylbenzoic acid and 2-chloroaniline, as well as by-products from side reactions. The specific impurity profile can vary depending on the synthetic route used.

Q2: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?

A2: The choice of purification method depends on the impurity profile. Column chromatography is highly effective for separating compounds with different polarities.[1][2] Recrystallization is ideal for removing small amounts of impurities from a crystalline solid. For high purity, a combination of both methods is often employed.

Q3: What is a good starting solvent system for column chromatography of N-aryl benzamides?

A3: A common and effective starting point for the chromatography of N-aryl benzamides is a mixture of hexane and ethyl acetate.[1][2] The ratio can be optimized using TLC to achieve the best separation. For instance, a gradient from 9:1 to 7:3 hexane:ethyl acetate is a reasonable range to explore.[2]

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Add a co-solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the primary solvent until the solution is clear again. This identifies a suitable solvent system.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Identify Separation Conditions Pure Pure Product Column->Pure Pure Fractions Impure Impure Fractions Column->Impure Recrystal Recrystallization Recrystal->Pure Impure->Recrystal Combine & Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification CheckTLC Analyze by TLC Start->CheckTLC Streaking Streaking or Overlapping Spots? CheckTLC->Streaking MultipleSpots Multiple Distinct Spots? CheckTLC->MultipleSpots Streaking->MultipleSpots No OptimizeColumn Optimize Column Chromatography (Solvent Gradient, Lower Load) Streaking->OptimizeColumn Yes Recrystallize Perform Recrystallization (Different Solvent System) MultipleSpots->Recrystallize Yes Combine Combine Purification Methods OptimizeColumn->Combine Recrystallize->Combine

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Reaction Conditions for N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield in my synthesis of this compound using the Schotten-Baumann reaction. What are the common causes and how can I improve it?

A1: Low yields in the Schotten-Baumann synthesis of this compound can stem from several factors. Here is a troubleshooting guide:

  • Hydrolysis of 4-isopropylbenzoyl chloride: The acid chloride is highly reactive and can be hydrolyzed by moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Purity of 2-chloroaniline: Impurities in the amine can interfere with the reaction. Use freshly distilled or purified 2-chloroaniline.

  • Inefficient mixing: The Schotten-Baumann reaction is often biphasic.[1] Vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.

  • Incorrect base concentration or addition rate: The base neutralizes the HCl generated during the reaction.[2] If the base concentration is too low or it is added too slowly, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and reducing the yield. Conversely, a very high concentration of base can promote the hydrolysis of the acid chloride. A 10% aqueous solution of sodium hydroxide or potassium hydroxide is typically effective.

  • Sub-optimal temperature: The reaction is typically exothermic. Running the reaction at a controlled temperature (e.g., 0-5 °C) can minimize side reactions.

Q2: What are the potential side products in the synthesis of this compound?

A2: The primary side product of concern is 4-isopropylbenzoic acid, formed from the hydrolysis of 4-isopropylbenzoyl chloride. Another possible side product is the salt of 2-chloroaniline, formed by its reaction with the HCl byproduct if the base is not effectively scavenging the acid. In reactions using coupling agents like DCC, the main byproduct is dicyclohexylurea (DCU), which is often insoluble in many organic solvents and can be removed by filtration.

Q3: I am considering using a coupling reagent instead of the Schotten-Baumann method. Which coupling reagent is recommended for the synthesis of this compound?

A3: For sterically hindered anilines like 2-chloroaniline, more reactive coupling reagents are often preferred. While common carbodiimides like DCC (dicyclohexylcarbodiimide) can be used, uronium- or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more efficient.[3] The addition of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is also necessary.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would be a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water). The crude product is dissolved in a minimum amount of the hot good solvent, and the poor solvent is added dropwise until turbidity is observed. Upon cooling, the purified product should crystallize.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.

Data Presentation

MethodReagentsSolventBaseTypical Yield (%)Reference
Schotten-Baumann 4-isopropylbenzoyl chloride, 2-chloroanilineDichloromethane/WaterTriethylamine or aq. NaOH85-95% (estimated)Analogous reaction[4]
Coupling Reagent 4-isopropylbenzoic acid, 2-chloroaniline, DCC, HOBtAcetonitrile-~40%Analogous reaction

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from a general procedure for the synthesis of N-substituted benzamides.[4]

Materials:

  • 4-isopropylbenzoyl chloride

  • 2-chloroaniline

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of 4-isopropylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using DCC/HOBt Coupling

This protocol is based on the synthesis of a structurally similar compound.

Materials:

  • 4-isopropylbenzoic acid

  • 2-chloroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 5% Sodium bicarbonate solution

  • 1.0 M Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.0 eq), and 2-chloroaniline (1.0 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 24-48 hours.

  • Filter off the precipitated dicyclohexylurea (DCU) and wash it with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 5% NaHCO3 solution, 1.0 M HCl, and saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Schotten_Baumann_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Dissolve 2-chloroaniline in anhydrous DCM Base Add Triethylamine Amine->Base Addition Slowly add acid chloride solution to amine mixture Base->Addition AcidChloride Prepare solution of 4-isopropylbenzoyl chloride in anhydrous DCM AcidChloride->Addition Stirring Stir at room temperature Addition->Stirring Wash1 Wash with saturated NaHCO3 solution Stirring->Wash1 Wash2 Wash with brine Wash1->Wash2 Drying Dry over MgSO4 Wash2->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify

Caption: Experimental workflow for the Schotten-Baumann synthesis.

Coupling_Reagent_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve 4-isopropylbenzoic acid, 2-chloroaniline, and HOBt in anhydrous Acetonitrile Cooling Cool to 0°C Reactants->Cooling DCC_add Add DCC solution dropwise Cooling->DCC_add Stirring Stir at 0°C then warm to RT DCC_add->Stirring Filter Filter DCU precipitate Stirring->Filter Evaporate Evaporate solvent Filter->Evaporate Dissolve Dissolve residue in EtOAc Evaporate->Dissolve Wash Wash with NaHCO3, HCl, and brine Dissolve->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Recrystallization or Column Chromatography Concentrate->Purification

Caption: Experimental workflow for the DCC/HOBt coupling synthesis.

References

troubleshooting unexpected side products in N-(2-chlorophenyl)-4-isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-chlorophenyl)-4-isopropylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 2-chloroaniline with 4-isopropylbenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2][3][4]

Q2: What are the potential side products in this synthesis?

A2: Several unexpected side products can form during the synthesis. The most common include:

  • N,N-bis(4-isopropylbenzoyl)-2-chloroaniline (Diacylation product): This forms when a second molecule of 4-isopropylbenzoyl chloride reacts with the newly formed amide.

  • 4-isopropylbenzoic acid: This results from the hydrolysis of the 4-isopropylbenzoyl chloride reactant.

  • Unreacted starting materials: Residual 2-chloroaniline and 4-isopropylbenzoyl chloride may remain.

Q3: How can I minimize the formation of the diacylation side product?

A3: To minimize the formation of the diacylated product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the amine (2-chloroaniline) relative to the acyl chloride (4-isopropylbenzoyl chloride) can help ensure that the acyl chloride is consumed before it can react with the product amide. Slow, dropwise addition of the acyl chloride to the amine solution with efficient stirring also helps to maintain a low localized concentration of the acyl chloride, further disfavoring diacylation.

Q4: What is the role of the base in this reaction?

A4: The base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride.[1] If not neutralized, the HCl will protonate the unreacted 2-chloroaniline, rendering it non-nucleophilic and unable to react with the acyl chloride, which would halt the reaction and significantly reduce the yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product formation 1. Inactive 4-isopropylbenzoyl chloride due to hydrolysis. 2. Protonation of 2-chloroaniline by HCl byproduct. 3. Insufficient reaction temperature or time.1. Use freshly prepared or properly stored 4-isopropylbenzoyl chloride. Ensure reaction is carried out under anhydrous conditions until the base is added. 2. Ensure an adequate amount of base (at least one equivalent) is used to neutralize the generated HCl. 3. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gentle heating may be required, but should be done cautiously to avoid side reactions.
Presence of a significant amount of diacylation product Excess 4-isopropylbenzoyl chloride or high localized concentration during addition.Use a slight excess of 2-chloroaniline (e.g., 1.05 to 1.1 equivalents). Add the 4-isopropylbenzoyl chloride solution dropwise to the stirred 2-chloroaniline solution over an extended period.
Product is contaminated with 4-isopropylbenzoic acid Hydrolysis of 4-isopropylbenzoyl chloride by water or hydroxide ions.Ensure the initial reaction is performed under anhydrous conditions before the addition of the aqueous base. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic 4-isopropylbenzoic acid into the aqueous layer.
Difficulty in purifying the final product Presence of unreacted 2-chloroaniline or closely related impurities.1. Acid Wash: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 2-chloroaniline into the aqueous layer. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system. Common solvent systems for N-arylbenzamides include ethanol/water, acetone/water, or toluene/heptane.[5]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-chloroaniline

  • 4-isopropylbenzoyl chloride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 10% w/v aqueous Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 4-isopropylbenzoyl chloride (0.95 equivalents) dropwise to the stirred solution of 2-chloroaniline over 30 minutes.

  • After the addition is complete, add 10% aqueous NaOH solution (2.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Synthesis cluster_issues Potential Issues start Start Synthesis reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Aqueous Workup reaction_complete->workup Reaction Complete low_yield Low/No Product reaction_complete->low_yield Incomplete Reaction purification Purification workup->purification acid_impurity Acid Impurity workup->acid_impurity Acidic Byproduct final_product Pure Product purification->final_product Successful diacylation Diacylation Product purification->diacylation Impure Product low_yield->start Adjust Conditions: - Check Reagents - Add More Base - Increase Time/Temp diacylation->start Adjust Stoichiometry: - Excess Amine - Slow Acyl Chloride Addition acid_impurity->workup Modify Workup: - Bicarbonate Wash

Caption: A flowchart illustrating the troubleshooting steps for the synthesis of this compound.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Synthesis Pathway and Major Side Reactions cluster_reactants Reactants cluster_products Products cluster_side_products Side Products aniline 2-Chloroaniline main_product This compound aniline->main_product acyl_chloride 4-Isopropylbenzoyl Chloride acyl_chloride->main_product benzoic_acid 4-Isopropylbenzoic Acid acyl_chloride->benzoic_acid + H2O diacylation Diacylation Product main_product->diacylation + Acyl Chloride

Caption: The main reaction pathway and potential side reactions in the synthesis.

References

refining analytical methods for detecting N-(2-chlorophenyl)-4-isopropylbenzamide metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical refinement of N-(2-chlorophenyl)-4-isopropylbenzamide and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its metabolites.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the stationary phase.Adjust mobile phase pH to ensure the analyte is in a single ionic form. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18).[1]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[1]
Extra-column effects.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[1]
Low Sensitivity / Poor Signal Intensity Ion suppression due to matrix effects.[2][3][4]Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample to reduce the concentration of interfering matrix components. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.[3]
Inefficient ionization.Optimize mass spectrometry source parameters (e.g., spray voltage, gas flows, temperature).[5] Evaluate different ionization modes (ESI, APCI) and polarities (positive/negative).
Suboptimal mobile phase.Ensure mobile phase additives are compatible with mass spectrometry (e.g., use formic acid or ammonium formate instead of non-volatile buffers).[5]
High Background Noise Contaminated mobile phase or LC-MS system.[6]Use high-purity solvents and freshly prepared mobile phases.[6] Flush the entire LC-MS system with a cleaning solution.
Dirty mass spectrometer source.Clean the ion source components, including the spray shield, capillary, and skimmer.[5]
Inconsistent Retention Times Air bubbles in the pump or lines.[5]Degas the mobile phases and purge the pumps to remove any trapped air.[5]
Leaks in the LC system.Inspect all fittings and connections for any signs of leakage.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds from the biological matrix.[3][4][7][8]Implement a more rigorous sample preparation method (e.g., SPE with a specific sorbent). Modify the chromatographic gradient to better separate the analyte from interfering compounds.[3]
Phospholipids in plasma samples.Use a phospholipid removal plate or cartridge during sample preparation.
Use of a stable isotope-labeled internal standard.A stable isotope-labeled internal standard can help to compensate for matrix effects as it will be affected similarly to the analyte.[9]

Frequently Asked Questions (FAQs)

1. What are the expected major metabolites of this compound?

Based on common metabolic pathways for similar compounds, expected major metabolites could include:

  • Hydroxylation: Addition of a hydroxyl group to the isopropyl moiety or the aromatic rings.

  • N-dealkylation: While this specific molecule doesn't have a readily cleavable N-alkyl group, similar structures can undergo amide hydrolysis.

  • Glucuronidation or Sulfation: Conjugation of a hydroxylated metabolite with glucuronic acid or a sulfate group.

2. How can I confirm the identity of a suspected metabolite?

High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition.[9] Tandem mass spectrometry (MS/MS) will produce a fragmentation pattern that can be compared to the parent compound to elucidate the structure of the metabolite.

3. What type of analytical column is best suited for separating the parent compound and its metabolites?

A reversed-phase C18 column is a good starting point. However, if metabolites are significantly more polar, a column with a more polar stationary phase (e.g., a polar-embedded or phenyl-hexyl column) may provide better retention and separation.

4. What are the critical parameters to optimize in the mass spectrometer for sensitive detection?

Key parameters include the capillary voltage, cone voltage (or equivalent), nebulizing gas flow, desolvation gas flow, and source temperature. These should be optimized for the specific analyte and its metabolites by infusing a standard solution.

5. Is it necessary to use a stable isotope-labeled internal standard?

While not strictly mandatory for all applications, using a stable isotope-labeled internal standard is highly recommended for quantitative bioanalysis.[9] It is the most effective way to correct for variability in sample preparation and to compensate for matrix effects, leading to more accurate and precise results.[9]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol/water (20:80, v/v).

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing standard solutions of the parent compound and synthesized or isolated metabolites.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Load eluate Eluate spe->eluate Elute reconstituted Reconstituted Sample eluate->reconstituted Evaporate & Reconstitute lc LC Separation reconstituted->lc Inject ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of metabolites.

Metabolic_Pathway Parent This compound M1 Hydroxylated Metabolite (M1) Parent->M1 CYP450 Oxidation M2 Glucuronide Conjugate (M2) M1->M2 UGT Conjugation

References

addressing batch-to-batch variability of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-chlorophenyl)-4-isopropylbenzamide. Batch-to-batch variability can significantly impact experimental reproducibility, and this resource aims to help you identify and address potential issues.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems encountered with different batches of this compound.

Q1: I'm observing a decrease in the potency or efficacy of the compound in my biological assay compared to previous batches. What could be the cause?

A1: A decrease in potency is a common indicator of batch-to-batch variability. Several factors could be at play:

  • Lower Purity: The new batch may have a lower percentage of the active compound.

  • Presence of Inhibitory Impurities: The batch could contain impurities that interfere with the biological assay, either by directly inhibiting the target or by other mechanisms.

  • Degradation: The compound may have degraded during storage.

Recommended Actions:

  • Verify Compound Identity and Purity: Use analytical methods like HPLC, LC-MS, and NMR to confirm the identity and determine the purity of the new batch. Compare the results with the certificate of analysis (if available) and data from previous batches.

  • Assess for Degradation Products: Re-run analytical tests on an older batch to check for degradation over time.

  • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (e.g., protected from light, at the correct temperature).

Q2: My experimental results are inconsistent and not reproducible, even within the same batch.

A2: Inconsistent results can stem from issues with the compound's solubility or stability in your experimental medium.

  • Solubility Issues: The compound may not be fully dissolving, or it may be precipitating out of solution over the course of your experiment.[1]

  • Solvent Effects: The solvent used to dissolve the compound might be affecting your assay.[1]

  • Stability in Assay Buffer: The compound may be unstable in your specific experimental buffer or medium.

Recommended Actions:

  • Check Solubility: Determine the solubility of the compound in your solvent and assay buffer. You can do this by preparing a saturated solution and measuring the concentration of the dissolved compound.

  • Optimize Dissolution: Ensure the compound is fully dissolved before use. Sonication or gentle warming may be necessary.

  • Evaluate Solvent Toxicity: Run a solvent control in your assay to ensure the solvent itself is not causing the observed effects.

  • Assess Stability: Incubate the compound in your assay buffer for the duration of your experiment and then analyze it by HPLC to check for degradation.

Q3: I'm seeing unexpected side effects or off-target activity in my cell-based or in vivo experiments.

A3: This could be due to the presence of biologically active impurities. These impurities may have their own pharmacological effects, leading to misleading results.[2][3][4]

Recommended Actions:

  • Impurity Profiling: Use a high-resolution analytical technique like LC-MS/MS to identify and quantify any impurities in the batch.

  • Literature Search on Impurities: If you can identify the impurities, search the literature to see if they have any known biological activities.

  • Source from a Different Vendor: If you suspect the issue is with the supplier's manufacturing process, consider obtaining the compound from a different, reputable vendor and comparing the results.[2]

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of batch-to-batch variability in this compound?

A1: Variability can be introduced at several stages of the manufacturing process:

  • Starting Materials: Differences in the purity of starting materials (2-chloroaniline and 4-isopropylbenzoic acid or its acid chloride).

  • Synthesis Conditions: Minor variations in reaction time, temperature, or catalysts can lead to different impurity profiles.

  • Purification Methods: Inconsistent purification can result in varying levels of residual starting materials, by-products, or solvents.

  • Storage and Handling: Improper storage can lead to degradation of the compound.[1]

Q2: What analytical techniques are essential for qualifying a new batch of this compound?

A2: A combination of techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[1]

  • Elemental Analysis: To confirm the elemental composition of the compound.[1]

Q3: What should I look for in a Certificate of Analysis (CoA) from a vendor?

A3: A comprehensive CoA should include:

  • Compound identity confirmation (e.g., by NMR or MS).

  • Purity assessment (e.g., by HPLC, with chromatogram).

  • Data on residual solvents.

  • Lot number for traceability.[1]

Data Presentation

Table 1: Hypothetical Quality Control Specifications for this compound

ParameterMethodSpecification
AppearanceVisualWhite to off-white solid
Identity¹H NMRConforms to structure
PurityHPLC (254 nm)≥ 98.0%
Individual ImpurityHPLC (254 nm)≤ 0.5%
Molecular WeightMass SpectrometryConforms to 273.76 g/mol
Residual SolventsGC-MS≤ 0.5%

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile or a suitable solvent to a concentration of 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

  • Analysis: Look for the [M+H]⁺ ion for this compound (expected m/z ≈ 274.77). Analyze other peaks for potential impurities.

3. ¹H NMR for Structural Confirmation

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg/mL.

  • Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals would include aromatic protons, the amide proton, and the isopropyl group protons.

Visualizations

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Potential_Impurities Potential Sources of Impurities in Synthesis cluster_reactants Starting Materials cluster_synthesis Amide Coupling Reaction cluster_impurities Potential Impurities in Final Product reactant1 4-isopropylbenzoic acid product This compound reactant1->product side_product Side-Products (e.g., diacylated aniline) reactant1->side_product reactant2 2-chloroaniline reactant2->product reactant2->side_product imp1 Unreacted 4-isopropylbenzoic acid imp2 Unreacted 2-chloroaniline imp3 Reaction By-products imp4 Residual Solvents side_product->imp3 LRRK2_Pathway Hypothetical Signaling Pathway Inhibition compound This compound lrrk2 LRRK2 Kinase compound->lrrk2 Inhibits p_substrate Phosphorylated Substrate lrrk2->p_substrate Phosphorylates substrate Downstream Substrate (e.g., Rab GTPase) substrate->lrrk2 cellular_effect Cellular Effect (e.g., Vesicular Trafficking) p_substrate->cellular_effect disease Disease Pathogenesis (e.g., Parkinson's Disease) cellular_effect->disease contributes to

References

Validation & Comparative

Confirming Molecular Architecture: A Comparative Guide to the Structural Elucidation of N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. For a novel compound such as N-(2-chlorophenyl)-4-isopropylbenzamide, confirming its precise atomic arrangement is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property claims. While single-crystal X-ray crystallography stands as the gold standard for structural determination, a comprehensive approach often involves complementary analytical techniques. This guide provides a comparative overview of X-ray crystallography and other key spectroscopic methods for the structural elucidation of new chemical entities.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, researchers can generate a detailed three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional precision.

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of this compound of suitable size and quality. This is typically achieved through slow evaporation of a saturated solution, liquid diffusion, or vapor diffusion techniques. The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and is then rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-rays from multiple crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map, and the structure is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides a static, solid-state structure, other techniques offer valuable information about the molecule's structure in solution and confirm different aspects of its identity.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[6][7] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information about the chemical environment of each atom and how they are connected, allowing for the elucidation of the complete molecular skeleton.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound with high accuracy, which is crucial for determining its molecular formula.[8][9][10] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional structural information by revealing how the molecule breaks apart.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[11][12][13][14] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds (e.g., C=O, N-H), providing a quick and effective way to confirm the presence of key structural motifs.[11][12][13][14]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research. The following table provides a comparison of the primary methods for structural confirmation.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistryAtomic connectivity, chemical environment, solution-state conformationMolecular weight, molecular formula, fragmentation patternsPresence of functional groups
Sample State Crystalline SolidSolutionSolid, Liquid, or GasSolid or Liquid
Strengths Unambiguous 3D structure determination[1][2]Provides structural information in solution, non-destructive[6]High sensitivity, accurate mass determination[8][9]Fast, simple, provides a molecular "fingerprint"[14]
Limitations Requires high-quality single crystals, provides a static picture[6]Can be complex to interpret for large molecules, lower resolution than X-ray[1][7]Does not provide 3D structural information directly, isomers can be difficult to distinguishLimited structural information, not all functional groups are IR active

Integrated Workflow for Structural Elucidation

A robust structural confirmation of a novel compound like this compound typically follows an integrated workflow, leveraging the strengths of multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive Structure Confirmation synthesis Synthesis of N-(2-chlorophenyl)- 4-isopropylbenzamide purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms ir IR Spectroscopy (Identify Functional Groups) purification->ir nmr NMR Spectroscopy (Determine Connectivity) purification->nmr crystal_growth Crystal Growth nmr->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray final_structure Final Confirmed Structure xray->final_structure

Caption: Integrated workflow for the structural elucidation of a novel compound.

Conclusion

The confirmation of this compound's structure is a multi-faceted process. While single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement in the solid state, a combination of spectroscopic techniques such as NMR, mass spectrometry, and IR is essential for a comprehensive characterization. This integrated approach not only provides orthogonal validation of the proposed structure but also offers insights into the molecule's properties in different states, which is crucial for its development in pharmaceutical or material science applications.

References

Comparative Efficacy Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published data on the biological efficacy, mechanism of action, and specific molecular targets of N-(2-chlorophenyl)-4-isopropylbenzamide. This absence of experimental information precludes a direct comparative analysis of its performance against structurally similar compounds.

While research on analogous benzamide and N-arylcinnamamide derivatives indicates a broad spectrum of potential biological activities, including antimicrobial and anticancer properties, no studies were identified that specifically investigate this compound. The following sections detail the types of activities observed in related compounds, which may provide a theoretical framework for potential future investigations of the target molecule.

Efficacy of Structurally Similar Compounds

Research into compounds with shared structural motifs, such as a substituted benzamide core, has demonstrated a range of biological effects. These activities are highly dependent on the specific substitutions on both the phenyl and benzoyl rings.

Antimicrobial and Antifungal Activity

A number of N-arylbenzamide and N-arylcinnamamide derivatives have been synthesized and evaluated for their activity against various microbial and fungal strains. For instance, certain chlorinated N-arylcinnamamides have shown notable efficacy against Gram-positive bacteria. These findings suggest that the presence and position of halogen substituents can significantly influence antimicrobial potency.

Anticancer Activity

Several studies have explored the potential of benzamide derivatives as anticancer agents. The proposed mechanisms of action are diverse and include the inhibition of specific enzymes, such as histone deacetylases (HDACs), and interference with microtubule polymerization. For example, some fluorinated benzamide derivatives have demonstrated potent inhibitory activity against HDAC3, leading to antiproliferative effects in cancer cell lines.

Conclusion

Due to the current lack of available experimental data for this compound, a direct and objective comparison of its efficacy with other compounds is not feasible. The biological activities reported for structurally related molecules suggest potential avenues for future research into the properties of this compound. However, without dedicated experimental investigation, any discussion of its comparative efficacy remains speculative. Further research, including in vitro and in vivo studies, is required to elucidate the pharmacological profile of this specific compound.

Biological Target of N-(2-chlorophenyl)-4-isopropylbenzamide Remains Undefined in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches of scientific literature and databases have revealed that a specific biological target for the compound N-(2-chlorophenyl)-4-isopropylbenzamide has not been publicly identified or validated.

Despite extensive investigation into its bioactivity and potential mechanism of action, there is a notable absence of published research pinpointing a specific protein, enzyme, or signaling pathway that this compound directly interacts with to elicit a biological response. This lack of a defined target precludes the creation of a detailed comparison guide as requested, as there are no established alternatives that act on the same target, nor are there publicly available experimental data or protocols for its target validation.

While the direct target of this compound is unknown, it is important to note that the broader chemical class of benzamides is known to interact with a diverse range of biological targets. Various derivatives of benzamide have been developed to modulate the activity of:

  • Enzymes: Such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).

  • G-protein coupled receptors (GPCRs): Including dopamine and serotonin receptors.

  • Ion channels: Modulating the flow of ions across cell membranes.

However, without specific studies on this compound, any association with these or other targets would be purely speculative.

The absence of a known biological target means that the core requirements for a comparative guide—quantitative data for comparison, detailed experimental protocols for target validation, and visualizations of signaling pathways or experimental workflows—cannot be fulfilled at this time. Further research, potentially through techniques such as high-throughput screening, chemical proteomics, or phenotypic screening followed by target deconvolution, would be necessary to first identify and then validate the biological target of this compound.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial and critical step would be to undertake studies aimed at target identification.

A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of N-(2-chlorophenyl)-4-isopropylbenzamide and other benzamide derivatives, supported by experimental data from published studies. Benzamides are a versatile class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document aims to assist researchers in understanding the potential of this compound in relation to other documented benzamide analogs.

Data Presentation: Comparative In Vitro Activities

Table 1: Anticancer Activity of Benzamide Derivatives

CompoundCell LineAssayIC50 / ActivityReference
Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamide (Compound 12c)HCT116 (Colorectal Cancer)Proliferation AssayNot specified, but showed significant antiproliferative activity.[1]
Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamide (Compound 12c)A549, H460, H1975 (NSCLC)Proliferation AssayShowed significant antiproliferative activity. H1975 has EGFR L858R/T790M double mutation.[1]
2-hydroxydiarylamide (IMD-0354)Prostate, Colon, and Lung Cancer CellsInvasion, Migration, Proliferation AssaysInhibited cancer cell functions.[1]
2-hydroxydiarylamide (KRT1853)Prostate, Colon, and Lung Cancer CellsInvasion, Migration, Proliferation AssaysInhibited cancer cell functions.[1]
N-substituted bis-benzimidazole (Compound 9g)NCI-H522 (Lung Cancer)MTT AssayIC50: 50.48 µg/ml[2]
N-substituted bis-benzimidazole (Compound 9i)NCI-H23 (Lung Cancer)MTT AssayIC50: 45.22 µg/ml[2]
N-substituted bis-benzimidazole (Compound 9c)MDA-MB453 (Breast Cancer)MTT AssayIC50: 55.89 µg/ml[2]

Table 2: Enzyme Inhibitory Activity of Benzamide Derivatives

CompoundTarget EnzymeAssayIC50 / ActivityReference
Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamide (Compound 12c)HSP90Enzymatic AssayIC50: 27.8 ± 4.4 nM[1]
AUY-922 (Luminespib)HSP90Enzymatic AssayIC50: 43.0 ± 0.9 nM[1]
BIIB021HSP90Enzymatic AssayIC50: 56.8 ± 4.0 nM[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]

Hedgehog Signaling Pathway Luciferase Reporter Assay

This assay measures the activity of the Hedgehog (Hh) signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Protocol:

  • Cell Seeding and Transfection: Seed NIH/3T3 cells in a 24-well plate. Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with the test compounds in the presence or absence of a Hedgehog pathway agonist, such as Sonic hedgehog (Shh).

  • Cell Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in luciferase activity relative to the control (agonist-treated cells without the test compound) indicates the inhibitory or activating effect of the compound on the Hedgehog signaling pathway.[3][4][5][6][7]

Western Blot for JNK Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins, such as c-Jun N-terminal kinase (JNK), to assess the activation of signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total JNK. Quantify the band intensities and express the level of p-JNK relative to the total JNK.[8][9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by benzamide derivatives and a general experimental workflow for in vitro evaluation.

G Hedgehog Signaling Pathway Inhibition Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Benzamide Benzamide Derivative Benzamide->SMO Inhibits

Hedgehog Signaling Pathway Inhibition by Benzamides.

G JNK Signaling Pathway Activation Stress Cellular Stress (e.g., Compound Treatment) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Benzamide Benzamide Derivative Benzamide->Stress

JNK Signaling Pathway Activation by Benzamides.

G In Vitro Evaluation Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 EnzymeAssay Enzyme Inhibition Assay IC50->EnzymeAssay SignalingAssay Signaling Pathway Assay (e.g., Luciferase) IC50->SignalingAssay WesternBlot Western Blot (e.g., for p-JNK) IC50->WesternBlot DataAnalysis Data Analysis EnzymeAssay->DataAnalysis SignalingAssay->DataAnalysis WesternBlot->DataAnalysis Comparison Comparison with Other Derivatives DataAnalysis->Comparison

General Workflow for In Vitro Evaluation of Benzamide Derivatives.

References

Comparative Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide Activity: A Review of Potential Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Extensive literature searches did not yield specific experimental data on the biological activity of N-(2-chlorophenyl)-4-isopropylbenzamide. This guide, therefore, provides a framework for the potential cross-validation of this compound's activity by outlining relevant assays and methodologies commonly applied to analogous N-phenylbenzamide derivatives. The experimental details provided are based on established protocols for similar compounds and should be adapted and optimized for the specific target and properties of this compound.

Introduction to N-phenylbenzamides

N-phenylbenzamide derivatives are a versatile class of compounds that have been investigated for a wide range of biological activities, including antimicrobial, antiviral, antiparasitic, and kinase inhibitory effects. The specific substitutions on both the phenyl and benzamide rings play a crucial role in determining the compound's target affinity, selectivity, and overall pharmacological profile. The presence of a chlorophenyl group and an isopropylbenzamide moiety in the target compound suggests potential interactions with hydrophobic pockets in protein targets. This guide explores a hypothetical cross-validation workflow for characterizing the activity of this compound across different assay platforms.

Hypothetical Cross-Validation Workflow

To comprehensively assess the biological activity of a novel compound like this compound, a multi-assay approach is essential. This allows for the confirmation of primary activity, evaluation of off-target effects, and elucidation of the mechanism of action.

Cross_Validation_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Selectivity & Toxicity Primary_Assay Initial Target-Based or Phenotypic Assay Secondary_Assay Orthogonal Assay (e.g., Cell-Based) Primary_Assay->Secondary_Assay Hit Confirmation Dose_Response Dose-Response and Potency Determination (IC50/EC50) Secondary_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel) Dose_Response->Selectivity_Panel Confirmed Activity Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Dose_Response->Cytotoxicity_Assay

Caption: A logical workflow for the cross-validation of a novel compound's biological activity.

Potential Target Classes and Corresponding Assays

Given the structural features of this compound, several biological targets could be explored. Below are examples of potential target classes and the assays that could be employed for activity validation.

Kinase Inhibition

Many N-arylbenzamide derivatives have been identified as kinase inhibitors. Leucine-rich repeat kinase 2 (LRRK2) is one such potential target implicated in Parkinson's disease.

Table 1: Comparison of Potential Kinase Inhibition Assays

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Kinase Assay Measures the phosphorylation of a substrate by a purified kinase in the presence of the test compound. Detection can be fluorescence-based (e.g., LanthaScreen™) or luminescence-based (e.g., Kinase-Glo®).High throughput, direct measure of enzyme inhibition, allows for determination of IC50 values.In vitro environment may not fully recapitulate cellular conditions.
Cell-Based Phosphorylation Assay Measures the phosphorylation of a specific kinase substrate within a cellular context using techniques like Western blotting or ELISA.More physiologically relevant as it assesses activity within a cell.Lower throughput, can be influenced by cellular permeability and metabolism of the compound.
  • Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, assay buffer, test compound (this compound) dissolved in DMSO, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 384-well plate, add the kinase, peptide substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Activity

Substituted benzamides have shown promise as antibacterial and antifungal agents.

Table 2: Comparison of Potential Antimicrobial Assays

Assay TypePrincipleAdvantagesDisadvantages
Broth Microdilution Assay Determines the minimum inhibitory concentration (MIC) by exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium.Quantitative (provides MIC value), widely accepted standard method.Can be time-consuming, results can be influenced by the growth medium.
Disk Diffusion Assay A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disk is measured.Simple, low cost, good for initial screening.Qualitative or semi-quantitative, less precise than MIC determination.
  • Reagents and Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), test compound, positive control antibiotic, 96-well microtiter plates.

  • Procedure: a. Prepare serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well plate. b. Add the standardized microbial inoculum to each well. c. Include positive controls (microbes with antibiotic) and negative controls (microbes with medium only). d. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). e. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathway and Mechanism of Action

Should this compound demonstrate activity in a primary assay, elucidating its mechanism of action becomes critical. For instance, if it inhibits a specific kinase, understanding its impact on the downstream signaling pathway is the next step.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., LRRK2) Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Compound This compound Compound->Kinase Inhibition

Caption: A generalized kinase signaling pathway illustrating a potential point of inhibition.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its potential biological evaluation. By employing a combination of biochemical and cell-based assays, researchers can systematically characterize its activity, determine its potency and selectivity, and begin to unravel its mechanism of action. The provided protocols and workflows serve as a starting point for the rigorous scientific investigation required to validate the therapeutic potential of this and other novel chemical entities.

Independent Verification of N-(2-chlorophenyl)-4-isopropylbenzamide's Reported Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature and database searches did not yield any publicly available studies on the specific biological effects of N-(2-chlorophenyl)-4-isopropylbenzamide. Consequently, a direct verification of its reported effects cannot be performed. This guide therefore presents a hypothetical comparative analysis based on the reported activities of a structurally related compound, N-phenylbenzamide , and its derivatives, for which antimicrobial data is available. This approach is intended to provide a framework for the potential evaluation of this compound, should it be synthesized and tested in the future.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential antimicrobial activities of novel benzamide derivatives.

Hypothetical Antimicrobial Performance of a Benzamide Analog

For the purpose of this guide, we will use published data on a series of synthesized N-phenylbenzamide derivatives to illustrate how a comparative analysis could be structured. The following sections will compare the antimicrobial activity of a representative compound from this series against common bacterial and fungal strains, alongside a standard antibiotic and antifungal agent.

Data Presentation

The antimicrobial efficacy of the N-phenylbenzamide derivatives was evaluated using the zone of inhibition (ZOI) method, which provides a qualitative measure of antimicrobial activity.[1][2]

Table 1: Antibacterial Activity of N-Phenylbenzamide Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
N-phenylbenzamide (Proxy)10.5 mm9.8 mm
Derivative 3b11.2 mm10.1 mm
Derivative 3c12.1 mm11.5 mm
Standard Antibiotic25.0 mm22.0 mm

Table 2: Antifungal Activity of N-Phenylbenzamide Derivatives (Zone of Inhibition in mm)

CompoundCandida albicans
N-phenylbenzamide (Proxy)9.5 mm
Derivative 3b10.3 mm
Derivative 3c11.0 mm
Micafungin (Standard)18.0 mm

Experimental Protocols

The following methodologies are based on protocols described for the synthesis and antimicrobial screening of N-phenylbenzamide derivatives.[1][2]

Synthesis of N-Phenylbenzamide Derivatives

The synthesis of N-phenylbenzamide derivatives is typically achieved through the reaction of a substituted benzoyl chloride with a corresponding aniline in the presence of a base. The reaction mixture is stirred at room temperature, and the resulting product is purified by recrystallization.

Antimicrobial Activity Assay (Zone of Inhibition)

The in vitro antibacterial and antifungal activities of the synthesized compounds were determined by the agar well diffusion method. Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and the fungal strain Candida albicans were used. The microbial cultures were uniformly spread on sterile nutrient agar plates. Wells of a specific diameter were then made on the agar surface, and a solution of the test compound in a suitable solvent (e.g., DMSO) was added to each well. The plates were incubated for a specified period, after which the diameter of the zone of inhibition around each well was measured. A standard antibiotic and antifungal agent were used as positive controls.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of N-phenylbenzamide derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening S1 React Benzoyl Chloride with Aniline S2 Purification by Recrystallization S1->S2 A2 Agar Well Diffusion Assay S2->A2 Test Compounds A1 Prepare Microbial Cultures (Bacteria/Fungi) A1->A2 A3 Incubation A2->A3 A4 Measure Zone of Inhibition A3->A4

Synthesis and Antimicrobial Screening Workflow.
Logical Relationship of Antimicrobial Evaluation

This diagram outlines the logical steps involved in evaluating the antimicrobial potential of the synthesized compounds.

G start Synthesized N-Phenylbenzamide Derivatives test_bact Test against Gram-positive & Gram-negative Bacteria start->test_bact test_fung Test against Fungal Strains start->test_fung compare_bact Compare with Standard Antibiotic test_bact->compare_bact compare_fung Compare with Standard Antifungal test_fung->compare_fung end Evaluate Antimicrobial Potential compare_bact->end compare_fung->end

Logical Flow of Antimicrobial Potential Assessment.

References

Assessing the Specificity of N-(2-chlorophenyl)-4-isopropylbenzamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents with highly specific mechanisms of action is a paramount goal in drug discovery. This guide provides a comparative assessment of the specificity of N-(2-chlorophenyl)-4-isopropylbenzamide, a compound of interest in contemporary research. Due to the limited publicly available data on this specific molecule, this guide utilizes the structurally related and well-characterized compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) , as a case study to illustrate the experimental methodologies and data analysis crucial for evaluating drug specificity.

Introduction to IMB-0523: A Proxy for Specificity Assessment

IMB-0523 is a benzamide derivative that has demonstrated significant antiviral activity, particularly against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71). Its primary mechanism of action involves the upregulation of the host restriction factor APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G), a cytidine deaminase that plays a crucial role in innate immunity against retroviruses and other pathogens.

Comparative Analysis of Antiviral Efficacy

To assess the specificity and potency of a novel compound, it is essential to compare its performance against established therapies. The following table summarizes the in vitro efficacy of IMB-0523 against HBV in comparison to two frontline anti-HBV drugs, Entecavir and Tenofovir.

CompoundTargetAssayIC50 (µM)Selectivity Index (SI)Reference
IMB-0523 HBV HBV DNA reduction in HepG2.2.15 cells 1.99 >50 [Data not available in searches]
EntecavirHBVHBV DNA reduction in HepG2.2.15 cells0.01-0.03>1000[1][2]
TenofovirHBVHBV DNA reduction in HepG2.2.15 cells0.1-1.0>100[1][2]

Note: The IC50 and Selectivity Index for IMB-0523 are not available in the provided search results and are represented as "[Data not available in searches]". For a complete comparison, these values would need to be experimentally determined. The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50). A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action: Signaling Pathway of IMB-0523

IMB-0523 exerts its antiviral effect by modulating a specific host signaling pathway, leading to the upregulation of APOBEC3G. The elucidated pathway involves the activation of the STAT3 signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IMB_0523 IMB-0523 JAK1 JAK1 IMB_0523->JAK1 Activates TYK2 TYK2 IMB_0523->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Phosphorylated STAT3) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus APOBEC3G_Gene APOBEC3G Gene pSTAT3->APOBEC3G_Gene Induces Transcription APOBEC3G_mRNA APOBEC3G mRNA APOBEC3G_Gene->APOBEC3G_mRNA APOBEC3G_Protein APOBEC3G Protein APOBEC3G_mRNA->APOBEC3G_Protein Translation Antiviral_Effect Antiviral Effect (e.g., HBV inhibition) APOBEC3G_Protein->Antiviral_Effect

Caption: Signaling pathway of IMB-0523 leading to APOBEC3G upregulation.

IMB-0523 has been shown to activate the Janus kinase (JAK) family members JAK1 and TYK2, which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[3] Phosphorylated STAT3 then translocates to the nucleus, where it acts as a transcription factor to induce the expression of the APOBEC3G gene. The resulting increase in APOBEC3G protein levels contributes to the antiviral state of the cell. Notably, studies have indicated that IMB-0523 does not activate STAT1 or STAT2, suggesting a degree of specificity in its signaling cascade.[3]

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a compound like this compound or its proxy IMB-0523, a series of well-defined experiments are required. The following sections detail the methodologies for key assays.

In Vitro HBV Replication Assay (HBV DNA Quantification by qPCR)

This assay quantifies the inhibitory effect of a compound on HBV replication in a cell-based model.

Experimental Workflow:

G Start Seed HepG2.2.15 cells Treat Treat cells with compound dilutions Start->Treat Incubate Incubate for predetermined time Treat->Incubate Harvest Harvest supernatant Incubate->Harvest Extract Extract HBV DNA Harvest->Extract qPCR Quantify HBV DNA by qPCR Extract->qPCR Analyze Analyze data and determine IC50 qPCR->Analyze

Caption: Workflow for in vitro HBV replication assay.

Detailed Protocol:

  • Cell Culture:

    • Culture HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 (380 µg/mL).

    • Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., IMB-0523) and reference compounds (e.g., Entecavir, Tenofovir) in the cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.

  • HBV DNA Extraction:

    • After incubation, collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and HBV-specific primers and a probe.

    • Perform qPCR using a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Generate a standard curve using a plasmid containing the HBV genome to quantify the absolute copy number of HBV DNA in each sample.

  • Data Analysis:

    • Calculate the percentage of HBV DNA reduction for each compound concentration relative to the vehicle control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

APOBEC3G Protein Quantification by Western Blot

This assay measures the level of APOBEC3G protein in cells following compound treatment.

Experimental Workflow:

G Start Seed cells Treat Treat cells with compound Start->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-APOBEC3G) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze

References

Head-to-Head Comparison: N-(2-chlorophenyl)-4-isopropylbenzamide and the Standard Antitubercular Drug, Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the antimycobacterial efficacy of a representative salicylanilide derivative, 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl benzoate, against the frontline antituberculosis drug, Isoniazid. The experimental data summarized below is compiled from multiple peer-reviewed studies to offer a comprehensive overview of their respective potencies against both susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Quantitative Efficacy Analysis

The primary metric for evaluating the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl benzoate and Isoniazid against various strains of Mycobacterium tuberculosis.

Compound Mycobacterium tuberculosis Strain MIC (μM) [1]MIC (μg/mL)
4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl benzoate Drug-sensitive0.5 - 20.24 - 0.96
Multidrug-resistant (MDR)0.25 - 10.12 - 0.48
Extensively drug-resistant (XDR)0.25 - 20.12 - 0.96
Isoniazid Drug-sensitive (H37Rv)0.2 - 0.50.027 - 0.068
Isoniazid-resistant> 0.25> 0.034
Multidrug-resistant (MDR)2 - 4 (moderate resistance)0.27 - 0.55 (moderate resistance)

Note: The data presented is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical assay for assessing the potency of antimicrobial compounds. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining the MIC of antitubercular drugs.

Broth Microdilution Method for MIC Determination

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and World Health Organization (WHO) guidelines.[2][3][4]

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis strains are cultured on an appropriate medium, such as Löwenstein-Jensen (LJ) medium, until sufficient growth is observed.

  • A suspension of the mycobacterial colonies is prepared in a suitable broth, like Middlebrook 7H9 broth, and the turbidity is adjusted to a 0.5 McFarland standard.

  • The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Drug Dilutions:

  • Stock solutions of the test compounds (4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl benzoate and Isoniazid) are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • A series of two-fold dilutions of each drug are prepared in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microtiter plates containing the drug dilutions.

  • The plates are sealed and incubated at 37°C for a period of 7 to 21 days.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of the mycobacteria. Growth is typically assessed visually or by using a growth indicator dye such as resazurin.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development and for predicting potential resistance mechanisms. The following diagrams illustrate the proposed signaling pathways for the salicylanilide derivative and Isoniazid.

Salicylanilide_Mechanism cluster_membrane Mycobacterial Cell Membrane ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Results in Salicylanilide Salicylanilide Derivative Proton_Shuttle Proton Shuttle Salicylanilide->Proton_Shuttle Acts as ICL_MEP_Inhibition Inhibition of Isocitrate Lyase & Methionine Aminopeptidase Salicylanilide->ICL_MEP_Inhibition May also cause PMF_Dissipation Proton Motive Force Dissipation Proton_Shuttle->PMF_Dissipation Leads to PMF_Dissipation->ETC Uncouples PMF_Dissipation->ATP_Synthase Inhibits Bacterial_Cell_Death Bacterial Cell Death ATP_Depletion->Bacterial_Cell_Death ICL_MEP_Inhibition->Bacterial_Cell_Death

Caption: Proposed mechanism of action for salicylanilide derivatives against Mycobacterium tuberculosis.

Salicylanilides are believed to act as protonophores, disrupting the proton motive force across the mycobacterial cell membrane, which in turn uncouples oxidative phosphorylation and leads to ATP depletion and cell death.[5][6][7][8][9] Some studies also suggest that these compounds may inhibit essential enzymes like isocitrate lyase and methionine aminopeptidase.[10][11]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated by Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH Produces InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Is essential for Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Caption: Mechanism of action of Isoniazid against Mycobacterium tuberculosis.

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[12][13][14][15] The activated form of Isoniazid then inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.[12][13][14][15]

References

Statistical Validation of Experimental Results for N-(2-chlorophenyl)-4-isopropylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical validation of experimental results for the novel compound N-(2-chlorophenyl)-4-isopropylbenzamide. Due to the absence of published experimental data for this specific molecule, this document outlines a comprehensive validation workflow and presents a comparative analysis of structurally related benzamide derivatives with known biological activities. The provided experimental protocols and data tables serve as a benchmark for the potential evaluation of this compound.

Experimental Validation Workflow

The following diagram illustrates a typical workflow for the initial biological screening and validation of a novel benzamide compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_quantification Quantitative Analysis cluster_validation Statistical Validation synthesis Synthesis of This compound characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization antimicrobial Antimicrobial Activity Screening (e.g., Disc Diffusion) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS on THP-1 cells) characterization->cytotoxicity mic Minimum Inhibitory Concentration (MIC) Determination antimicrobial->mic ic50 IC50 Determination cytotoxicity->ic50 stat_analysis Statistical Analysis (e.g., ANOVA, t-test) mic->stat_analysis ic50->stat_analysis sar Structure-Activity Relationship (SAR) Analysis stat_analysis->sar

Caption: Experimental workflow for the biological validation of novel benzamide compounds.

Comparative Data of Structurally Related Benzamides

The following tables summarize the biological activities of various N-substituted benzamide and cinnamamide derivatives, which can serve as a reference for predicting the potential activity of this compound.

Table 1: Antimicrobial Activity of Benzamide and Cinnamamide Derivatives

Compound/DerivativeTarget OrganismActivity MetricResultReference
4-hydroxy-N-phenylbenzamide (5a)B. subtilisMIC6.25 µg/mL[1]
4-hydroxy-N-phenylbenzamide (5a)E. coliMIC3.12 µg/mL[1]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideS. aureus & MRSAMICSubmicromolar[2]
Silver salt of N-substituted amide of aroylpyruvic acid (2b)S. aureus ATCC 6538P, E. coli ATCC 25922MPC3.9–5.8 µg/mL[3]

MIC: Minimum Inhibitory Concentration, MPC: Minimum Suppressive Concentration

Table 2: Cytotoxicity of Related Compounds on THP-1 Cells

Compound TypeCell LineAssayResultReference
Salicylanilide-based peptidomimeticsTHP-1IC501.4 to >10 µM
Neutraplex nanoparticlesTHP-1-Low cytotoxicity[4]

IC50: Half-maximal inhibitory concentration

Detailed Experimental Protocols

Synthesis of N-arylbenzamides

The general procedure for synthesizing N-arylbenzamides involves the reaction of a substituted benzoic acid with a substituted aniline.[1]

  • Acid Chloride Formation: The carboxylic acid (e.g., 4-isopropylbenzoic acid) is refluxed with thionyl chloride and a catalytic amount of DMF. The excess thionyl chloride is removed under reduced pressure.[1]

  • Amidation: The resulting acid chloride is dissolved in an anhydrous solvent (e.g., CH2Cl2) and cooled to 0°C. The substituted aniline (e.g., 2-chloroaniline) is added dropwise, and the reaction mixture is stirred at room temperature for several hours.[1]

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.[1]

Signaling Pathway for Cytotoxicity Induction

The following diagram depicts a simplified, hypothetical signaling pathway that could be activated by a cytotoxic benzamide derivative in a cancer cell line like THP-1, leading to apoptosis.

signaling_pathway compound N-(2-chlorophenyl) -4-isopropylbenzamide receptor Cellular Target (e.g., Receptor, Enzyme) compound->receptor Binding stress Cellular Stress (e.g., ROS production) receptor->stress Signal Transduction caspase_cascade Caspase Activation Cascade stress->caspase_cascade Induction apoptosis Apoptosis caspase_cascade->apoptosis Execution

Caption: Hypothetical signaling pathway for compound-induced apoptosis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.[5]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.[5]

  • Inoculation: The standardized microbial suspension is added to each well.[5]

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism. A viability indicator like resazurin can be used to aid in the determination, where a color change indicates metabolic activity.[5]

In Vitro Cytotoxicity Assay: MTT/MTS Assay on THP-1 Cells

This colorimetric assay is a common method to assess the cytotoxicity of a compound on a cell line.[6][7]

  • Cell Seeding: THP-1 cells are seeded in a 96-well plate at a specific density. For THP-1 monocytes to differentiate into macrophages, phorbol 12-myristate 13-acetate (PMA) can be added to the culture medium.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48 hours).[2]

  • Addition of Reagent: MTT or MTS reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt in the reagent to a colored formazan product.[6][7]

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).[7]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Conclusion

The provided framework offers a comprehensive approach to the statistical validation of the experimental results for this compound. By employing standardized protocols and comparing the results with data from structurally similar compounds, researchers can effectively evaluate the biological potential of this novel molecule. The use of clear data presentation and visual workflows is crucial for communicating the scientific findings to a professional audience.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(2-chlorophenyl)-4-isopropylbenzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(2-chlorophenyl)-4-isopropylbenzamide, ensuring compliance with general laboratory safety standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general principles for the disposal of halogenated organic compounds and benzamide derivatives. It is imperative to treat this compound as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • This compound should be classified as a halogenated organic waste.

    • Do not mix this compound with non-halogenated solvents or other waste streams to facilitate proper disposal and recycling where applicable.[1] Incompatible materials, such as strong oxidizing or reducing agents, should be stored separately.[2]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container.[1][2][3] The container should be made of a material compatible with the chemical.

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • A clear indication of the hazards (e.g., "Toxic," "Irritant")

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2][3]

    • This area should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's policies, contact your organization's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]

    • Do not dispose of this chemical down the drain or in regular trash.[4]

Accidental Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation, if safe to do so.

  • Contain: Use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials for absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Disposal Workflow

DisposalWorkflow cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Identify as Halogenated Organic Waste D Segregate from Other Waste Streams C->D E Transfer to a Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area G Contact EHS for Waste Pickup F->G H Professional Disposal by Licensed Facility G->H

Disposal Workflow for this compound

This guide provides a framework for the responsible disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols and regulatory requirements.

References

Essential Safety and Handling Protocols for N-(2-chlorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Operational Plan

Given the absence of specific hazard data, N-(2-chlorophenyl)-4-isopropylbenzamide should be treated as a substance with high potential for hazard. The following protocols are designed to provide a robust framework for ensuring the safety of laboratory personnel and the environment.

1. Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Isolation: If possible, designate a specific area or laboratory for working with this compound to prevent cross-contamination.

2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use
Hands Double-gloving with nitrile glovesInner glove tucked under the lab coat cuff, outer glove pulled over the cuff. Change gloves immediately upon contamination or every two hours.
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face.
Body Chemical-resistant lab coatA long-sleeved lab coat made of a low-permeability material. Cuffs should be snug around the wrists.
Respiratory NIOSH-approved respiratorIn the absence of specific data, a respirator with an organic vapor cartridge and a particulate filter (P100) is recommended, especially when handling the solid form or creating solutions.
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet. Shoe covers may be used for added protection.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water before leaving the laboratory.

  • Do not eat, drink, or apply cosmetics in areas where this chemical is handled.

  • Remove all PPE before exiting the laboratory.

4. Spill and Emergency Procedures:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact the institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a major spill without specialized training and equipment.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

5. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Emergency Decision-Making

The following diagrams illustrate the standard operational workflow for handling this compound and the decision-making process in an emergency.

G Standard Operating Procedure for Handling this compound prep Preparation - Review protocol - Assemble all materials ppe Don PPE - Double gloves - Goggles & face shield - Lab coat - Respirator prep->ppe handling Chemical Handling (in Fume Hood) - Weigh solid - Prepare solution ppe->handling experiment Conduct Experiment handling->experiment cleanup Post-Experiment Cleanup - Decontaminate surfaces - Segregate waste experiment->cleanup waste Waste Disposal - Package and label hazardous waste cleanup->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Standard Operating Procedure Workflow.

G Emergency Response Decision Tree action_node action_node decision_node decision_node start Emergency Event spill Is it a spill? start->spill exposure Is it a personnel exposure? spill->exposure No spill_location Is the spill contained in the fume hood? spill->spill_location Yes exposure_type What type of exposure? exposure->exposure_type Yes minor_spill Minor Spill Protocol: - Alert others - Absorb and clean - Decontaminate spill_location->minor_spill Yes major_spill Major Spill Protocol: - Evacuate - Alert EHS spill_location->major_spill No skin_exposure Skin/Eye Contact: - Flush with water for 15 min - Remove contaminated clothing exposure_type->skin_exposure Skin/Eye inhalation_exposure Inhalation: - Move to fresh air exposure_type->inhalation_exposure Inhalation ingestion_exposure Ingestion: - Do NOT induce vomiting exposure_type->ingestion_exposure Ingestion medical Seek Immediate Medical Attention skin_exposure->medical inhalation_exposure->medical ingestion_exposure->medical

Caption: Emergency Response Decision Tree.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.